An In-depth Technical Guide to 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
Introduction 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a fluorinated organic compound belonging to the 2-aminothiazole class.[1][2] The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a fluorinated organic compound belonging to the 2-aminothiazole class.[1][2] The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The presence of the trifluoromethylphenyl group often enhances metabolic stability and binding affinity of drug candidates. This document provides a comprehensive overview of the known chemical properties, synthesis protocols, and potential biological relevance of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Chemical Properties and Identifiers
The fundamental chemical and physical properties of the compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.
The synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine typically follows the Hantzsch thiazole synthesis, a well-established method for creating the thiazole ring.
General Synthesis Protocol: Hantzsch Thiazole Synthesis
The most common route involves the condensation reaction between an α-haloketone and a thioamide-containing reactant, such as thiourea.[3][5]
Reaction Scheme:
Step 1: Halogenation of Ketone: 1-(4-(Trifluoromethyl)phenyl)ethan-1-one is brominated, typically using bromine in a suitable solvent like chloroform or acetic acid, to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.
Step 2: Cyclo-condensation: The resulting α-bromoketone is reacted with thiourea in a solvent such as ethanol. The mixture is heated under reflux to facilitate the cyclization and formation of the 2-aminothiazole ring.[5]
Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into cold water. The product is then typically extracted with an organic solvent like ethyl acetate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]
Caption: General workflow for Hantzsch thiazole synthesis.
Spectroscopic Analysis
Characterization of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine relies on standard spectroscopic techniques. While specific spectra for this exact compound are proprietary and available through chemical suppliers, the expected spectral features can be inferred from closely related analogs.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring, likely as multiplets in the δ 7.4-8.2 ppm range.[5] A singlet for the proton on the thiazole ring (at C5) and a broad singlet for the amino (-NH₂) protons would also be anticipated.
¹³C NMR: Signals corresponding to the carbons of the thiazole ring and the trifluoromethylphenyl group would be present. The trifluoromethyl (-CF₃) carbon would appear as a quartet due to C-F coupling.
Mass Spectrometry (MS)
Electron Ionization (EI-MS): The mass spectrum would show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (m/z = 244).[5] Fragmentation patterns would likely involve the thiazole and phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group.
Biological Activity and Potential Applications
The 2-aminothiazole core is a privileged structure in drug discovery. While specific biological data for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is limited in the public domain, the broader class of related compounds has been extensively studied, suggesting potential areas of application.
Potential Therapeutic Targets
Derivatives of 2-aminothiazole have shown activity against a variety of biological targets:
Kinase Inhibition: Many thiazole-containing compounds are investigated as inhibitors of protein kinases, which are critical targets in oncology.[7] The inhibition of a specific kinase can disrupt signaling pathways responsible for tumor growth and proliferation.
Antimicrobial and Antifungal Activity: The thiazole ring is a component of several approved antimicrobial and antifungal drugs.[4]
CNS Receptors: Related structures have been developed as ligands for central nervous system targets, such as the metabotropic glutamate subtype-5 receptor (mGluR5), indicating potential applications in neuropsychiatric disorders.[8]
Reverse Transcriptase Inhibition: Certain analogs have been explored as potential HIV-1 reverse transcriptase inhibitors.[9]
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a valuable building block for chemical synthesis and drug discovery. Its properties are defined by the combination of the biologically active 2-aminothiazole core and the metabolically robust trifluoromethylphenyl group. Based on the activities of related compounds, this molecule holds potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its specific biological profile and mechanism of action.
An In-depth Technical Guide to the Synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine, a key intermediate in the developme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents relevant chemical data.
Introduction
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a substituted aminothiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, and the presence of the trifluoromethylphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. The synthesis of this compound is primarily achieved through the well-established Hantzsch thiazole synthesis.
The most common and efficient method for synthesizing 4-(4-trifluoromethylphenyl)thiazol-2-ylamine is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide derivative.[2] In this specific synthesis, the α-haloketone is 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, and the thioamide is thiourea. The reaction proceeds via a nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]
Caption: Hantzsch synthesis of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine.
Experimental Protocol
This protocol details the synthesis of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one and thiourea.
Materials:
2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
Thiourea
Ethanol
Sodium bicarbonate (NaHCO₃) solution (10%)
Water (deionized)
Ethyl acetate
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Filtration apparatus
Procedure:
Reaction Setup: In a round-bottom flask, dissolve stoichiometric amounts of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one and thiourea in ethanol.
Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is around 30 minutes to a few hours.
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
Neutralization and Extraction: Neutralize the aqueous solution with a 10% sodium bicarbonate solution. Extract the product with ethyl acetate.
Drying and Concentration: Wash the organic layer with water, dry it over anhydrous magnesium sulfate or sodium sulfate, and then concentrate it under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(4-trifluoromethylphenyl)thiazol-2-ylamine.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine.
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and straightforward method for the production of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine. The procedure involves readily available starting materials and employs standard laboratory techniques, making it an accessible route for researchers in organic synthesis and medicinal chemistry. The resulting product is a valuable building block for the development of novel therapeutic agents. Further optimization of reaction conditions and purification methods can be explored to enhance yield and purity.
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine: A Technical Whitepaper on its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a synthetic small molecule featuring a 2-aminothiazole scaffold substituted with a 4-trifluorom...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a synthetic small molecule featuring a 2-aminothiazole scaffold substituted with a 4-trifluoromethylphenyl group. While comprehensive biological data for this specific chemical entity is not extensively available in the public domain, its structural motifs are characteristic of a class of compounds known to interact with key enzymes in lipid signaling pathways. This technical guide synthesizes available structure-activity relationship (SAR) data from analogous compounds to propose a primary mechanism of action for 4-(4-trifluoromethylphenyl)thiazol-2-ylamine, focusing on its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).
Core Hypothesis: Dual Inhibition of sEH and FAAH
The central hypothesis is that 4-(4-trifluoromethylphenyl)thiazol-2-ylamine functions as a competitive inhibitor of both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This assertion is based on the well-documented activity of other 4-phenylthiazole-2-ylamine derivatives. The trifluoromethyl group at the para position of the phenyl ring is a common feature in potent inhibitors of these enzymes, suggesting a critical role in binding to the active sites.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to less active dihydroxyeicosatrienoic acids (DHETs), sEH attenuates their beneficial effects. Inhibition of sEH by 4-(4-trifluoromethylphenyl)thiazol-2-ylamine would therefore be expected to increase the endogenous levels of EETs, leading to enhanced anti-inflammatory and analgesic responses.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides. Anandamide plays a crucial role in modulating pain, inflammation, and mood. Inhibition of FAAH by 4-(4-trifluoromethylphenyl)thiazol-2-ylamine would lead to an accumulation of anandamide, thereby potentiating its signaling and contributing to analgesia and anti-inflammatory effects.
Quantitative Data for Analogous Compounds
Direct quantitative efficacy data for 4-(4-trifluoromethylphenyl)thiazol-2-ylamine is not publicly available. However, the following table presents IC50 values for structurally related 4-phenylthiazole analogs, providing an insight into the potential potency of the title compound against human sEH and FAAH.
The proposed dual-inhibitory mechanism of action impacts two critical signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for inhibitor characterization.
Inhibition of the sEH pathway increases levels of anti-inflammatory EETs.
Inhibition of the FAAH pathway increases levels of analgesic anandamide.
A generalized workflow for the preclinical evaluation of a dual sEH/FAAH inhibitor.
Detailed Experimental Protocols
The following protocols are based on established methods for determining the inhibitory activity of compounds against human sEH and FAAH.[1]
sEH Inhibition Assay Protocol
Reagents and Materials:
Recombinant human sEH
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
Test Compound: 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
96-well black, flat-bottom plates
Fluorescence microplate reader
Procedure:
A solution of human FAAH (1 nM) is incubated with the test compound for 5 minutes at 37°C in the assay buffer.
The reaction is initiated by the addition of the substrate (5 µM).
The rate of hydrolysis is monitored by measuring the increase in fluorescence (excitation 303 nm, emission 394 nm) over 10 minutes.[1]
IC50 values are calculated from the dose-response curves.
Conclusion
Based on the available evidence from structurally related compounds, 4-(4-trifluoromethylphenyl)thiazol-2-ylamine is strongly predicted to act as a dual inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase. This dual mechanism of action holds significant therapeutic potential for the treatment of inflammatory and pain-related disorders. The experimental protocols and workflows detailed in this whitepaper provide a robust framework for the empirical validation of this hypothesis and for advancing the preclinical development of this and similar compounds.
The Trifluoromethyl Moiety in 2-Aminothiazoles: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The 2-aminothiazole core, a privileged structure found in numerous biologically active compounds, has been a focal point for such modifications.[2][3][4][5][6][7] This technical guide provides an in-depth overview of the biological activities of trifluoromethyl-substituted 2-aminothiazoles, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Anticancer Activity
Trifluoromethyl-substituted 2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2][8] The introduction of the CF3 group is often associated with enhanced antiproliferative activity.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected trifluoromethyl-substituted thiazole derivatives.
A significant mechanism behind the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][11] Trifluoromethyl-substituted 2-aminothiazoles have been identified as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2), Aurora kinases, and Src family kinases.[12][13][14]
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle at the G1/S transition.[6][15] Its inhibition by trifluoromethyl-substituted 2-aminothiazoles can lead to cell cycle arrest and apoptosis.[12]
Diagram 1: Inhibition of the CDK2 signaling pathway.
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[2][16] Inhibitors targeting these kinases can disrupt spindle formation and lead to mitotic catastrophe.
Diagram 2: Inhibition of the Aurora Kinase signaling pathway.
Src, a non-receptor tyrosine kinase, plays a pivotal role in signaling pathways that control cell proliferation, survival, and motility.[1][17][18] Its deregulation is a hallmark of many cancers, making it a prime therapeutic target.[4]
Diagram 3: Inhibition of the Src Family Kinase (SFK) signaling pathway.
Antimicrobial and Antiviral Activity
The utility of trifluoromethyl-substituted 2-aminothiazoles extends to infectious diseases. Certain derivatives have shown promising antibacterial, antifungal, and antiviral properties.[17]
The foundational method for creating the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][13][19][20] This typically involves the condensation of an α-haloketone with a thioamide. For trifluoromethyl-substituted analogues, a common starting material is a trifluoromethylated β-ketoester or α-haloketone.
Diagram 4: General workflow for Hantzsch Thiazole Synthesis.
Detailed Protocol:
Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide (e.g., thiourea, 1.5 mmol) in a suitable solvent such as ethanol or methanol (5-10 mL).[20]
Addition of Ketone: To this solution, add the corresponding trifluoromethylated α-haloketone (1.0 mmol).
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 65-100°C) with stirring for a period ranging from 30 minutes to several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[13][20]
Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute base solution (e.g., 5% sodium carbonate) or water to precipitate the product.[13][20]
Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water.[13] The crude product can be air-dried and, if necessary, purified further by recrystallization from an appropriate solvent.
Biological Assay: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[21][22] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.
Detailed Protocol:
Cell Seeding: Plate human cancer cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted 2-aminothiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.[22] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[22]
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[22]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][8] The broth microdilution method is a common technique for determining MIC.[9][23]
Detailed Protocol:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis, E. coli) from a pure culture, adjusting the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[9][23]
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration.
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.[23] Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9][23]
Result Determination: After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][8][9]
Conclusion
Trifluoromethyl-substituted 2-aminothiazoles represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, kinase inhibition, and antimicrobial assays underscores their potential as lead structures in drug discovery. The inclusion of the trifluoromethyl group frequently enhances the desired pharmacological properties, making this scaffold a continued area of interest for medicinal chemists. The standardized protocols provided herein offer a foundation for the synthesis and evaluation of novel analogues, facilitating further exploration and development in this promising chemical space.
Spectroscopic Analysis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. The document outlines th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. The document outlines the expected spectroscopic data based on the analysis of structurally similar compounds, details the experimental protocols for key analytical techniques, and presents a logical workflow for the spectroscopic characterization of synthesized molecules. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel thiazole derivatives.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.8 - 8.0
Doublet
2H
Aromatic protons ortho to -CF₃
~7.6 - 7.7
Doublet
2H
Aromatic protons meta to -CF₃
~7.2
Singlet
1H
Thiazole C5-H
~5.5 - 6.0
Broad Singlet
2H
Amine (-NH₂) protons
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)
Assignment
~168
Thiazole C2 (attached to -NH₂)
~150
Thiazole C4 (attached to phenyl ring)
~135
Quaternary aromatic carbon attached to thiazole ring
~130 (q, J ≈ 32 Hz)
Quaternary aromatic carbon attached to -CF₃
~126 (q, J ≈ 4 Hz)
Aromatic carbons meta to -CF₃
~125
Aromatic carbons ortho to -CF₃
~124 (q, J ≈ 272 Hz)
Trifluoromethyl carbon (-CF₃)
~105
Thiazole C5
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3450 - 3300
Medium, Broad
N-H stretching (asymmetric and symmetric) of -NH₂
3150 - 3050
Weak to Medium
Aromatic C-H stretching
~1620
Strong
C=N stretching of the thiazole ring
~1590
Medium
N-H bending (scissoring) of -NH₂
1350 - 1100
Strong
C-F stretching of -CF₃
~840
Strong
C-H out-of-plane bending for 1,4-disubstituted benzene
Table 4: Predicted Mass Spectrometry Data
m/z
Interpretation
244
[M]⁺ (Molecular Ion)
217
[M - HCN]⁺
175
[M - CF₃]⁺
145
[4-(Trifluoromethyl)phenyl]⁺
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
Data Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for clearly identifying the molecular ion.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. This information is used to confirm the molecular weight and deduce structural features of the molecule.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.1 to 1 AU.
Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second matched cuvette with the sample solution. Scan the sample over a suitable wavelength range, typically from 200 to 400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine and the methodologies for their determination. Researchers can use this information to guide their synthetic and analytical efforts in the exploration of novel thiazole-based compounds.
Exploratory
CAS number 105512-79-6 properties and literature
An In-depth Technical Guide to CAS Number 105512-79-6: 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to CAS Number 105512-79-6: 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the compound with CAS number 105512-79-6, chemically known as 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole is a fluorinated heterocyclic compound belonging to the 2-aminothiazole class. The presence of the trifluoromethyl group and the thiazole scaffold makes it a subject of interest in medicinal chemistry due to the often-enhanced biological activity and metabolic stability associated with these moieties.
Table 1: Physicochemical Properties of CAS 105512-79-6
The primary synthetic route to 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thiourea or a thioamide.
General Experimental Protocol for Hantzsch Thiazole Synthesis
This protocol is a generalized procedure adapted from established methods for the synthesis of similar 2-aminothiazole derivatives and can be applied for the preparation of 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole.
Starting Materials:
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone
Thiourea
Ethanol (or other suitable solvent like methanol)
Procedure:
To a solution of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.0-1.2 equivalents).
The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for a period of 30 minutes to several hours.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
The mixture is then poured into a beaker containing crushed ice or a dilute solution of a weak base (e.g., 5% sodium carbonate) to neutralize any acid formed during the reaction and to facilitate further precipitation of the product.
The resulting solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole.
Synthesis Workflow Diagram
Foundational
An In-depth Technical Guide on the Solubility and Stability of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a heterocyclic compound featuring a 2-aminothiazole scaffold, a structure of significant intere...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a heterocyclic compound featuring a 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] The trifluoromethylphenyl moiety further enhances its potential pharmacological relevance. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its advancement in drug discovery and development, impacting everything from formulation and bioavailability to storage and shelf-life.
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. In the absence of extensive published data for this specific molecule, this document outlines robust, standardized experimental protocols for determining these critical parameters. The methodologies are based on established practices for analogous thiazole derivatives and regulatory guidelines.[4][5][6][7]
Physicochemical Properties
Basic physicochemical properties of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine are summarized below.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. Understanding its solubility in various media is essential for developing suitable formulations for both in vitro and in vivo studies.
Illustrative Solubility Data
Solvent
Type
Expected Solubility Category
Hypothetical Value (mg/mL)
Water
Polar Protic
Poorly Soluble
< 0.1
Phosphate Buffer (pH 7.4)
Aqueous Buffer
Poorly Soluble
< 0.1
Ethanol
Polar Protic
Moderately Soluble
1 - 10
Methanol
Polar Protic
Moderately Soluble
1 - 10
Acetone
Polar Aprotic
Soluble
10 - 50
Acetonitrile
Polar Aprotic
Soluble
10 - 50
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Freely Soluble
> 100
Dichloromethane (DCM)
Non-polar
Moderately Soluble
1 - 10
Experimental Protocol for Thermodynamic Solubility Determination
This protocol describes the shake-flask method, a standard approach for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in various solvents at a controlled temperature.
Materials:
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine (solid, high purity)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Analytical balance, volumetric flasks, and pipettes
Procedure:
Preparation of Standard Solutions:
Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations to generate a calibration curve.
Equilibration:
Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial.
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium (typically 24-48 hours).
Sample Collection and Preparation:
After equilibration, visually confirm the presence of excess solid.
Centrifuge the vials to pellet the undissolved solid.
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
Analysis:
Dilute the filtered supernatant with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
Analyze the diluted sample using a validated HPLC method.
Calculation of Solubility:
Using the equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
Multiply by the dilution factor to determine the solubility of the compound in the original solvent. Express the result in mg/mL or µg/mL.
Stability Profile and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation (stress testing) studies are conducted under more severe conditions than accelerated stability testing and are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[5][7]
Forced Degradation Conditions
The following table summarizes the typical stress conditions used in forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[5]
Stress Condition
Reagent/Method
Typical Conditions
Acidic Hydrolysis
0.1 M - 1 M HCl
Room temperature or heat (e.g., 80°C) for up to 24 hours.[6]
Basic Hydrolysis
0.1 M - 1 M NaOH
Room temperature or heat (e.g., 80°C) for up to 24 hours.[6]
Room temperature, protected from light, for up to 24 hours.[6]
Thermal Degradation
Dry Heat (Oven)
Solid compound exposed to high temperature (e.g., 105°C) for 48 hours.[6]
Photolytic Degradation
Photostability Chamber
Exposure to ≥ 1.2 million lux hours and ≥ 200 watt hours/m².[5][6]
Experimental Workflow for Forced Degradation
The overall process for conducting forced degradation studies is visualized below.
Caption: Experimental workflow for forced degradation studies.
General Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine under various stress conditions and to develop a stability-indicating analytical method.
Materials and Methods:
Test Substance: 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine (purity >98%).
Instrumentation: HPLC system with a PDA or UV detector (and ideally a Mass Spectrometer), photostability chamber, oven, pH meter.
Procedure:
Preparation of Stock Solution:
Prepare a stock solution of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. This stock solution will be used for all stress studies except for thermal degradation of the solid-state.
Application of Stress Conditions:
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 0.1 N NaOH and dilute with mobile phase to a final concentration (e.g., 100 µg/mL).[6]
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Follow the same heating, cooling, and neutralization (with 0.1 N HCl) procedure as for acidic hydrolysis.[6]
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase to the final concentration.[6]
Thermal Degradation (Solid State): Place a sample of the solid compound in an oven at 105°C for 48 hours. After exposure, prepare a solution of the stressed solid in the mobile phase at the final concentration for analysis.[6]
Photolytic Degradation: Prepare a solution of the compound (e.g., 100 µg/mL) in the mobile phase. Expose it to a light source in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark under the same conditions.[6]
Analysis of Stressed Samples:
Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
A typical method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and a buffered aqueous solution, with UV detection at an appropriate wavelength.
The method must be validated to demonstrate specificity (the ability to separate the parent drug from its degradation products), linearity, accuracy, and precision.
Conclusion
This technical guide provides a foundational framework for assessing the solubility and stability of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. While specific experimental data for this compound is limited, the detailed protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the necessary data. A systematic evaluation of these properties is a non-negotiable step in the preclinical development of any potential drug candidate, ensuring the selection of a stable molecule with a physicochemical profile amenable to successful formulation and clinical translation.
Unlocking Therapeutic Potential: A Technical Guide to 4-Arylthiazol-2-Amine Compounds and Their Targets
For Researchers, Scientists, and Drug Development Professionals The 4-arylthiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-arylthiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth analysis of the key therapeutic targets of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts.
Core Therapeutic Areas and Molecular Targets
Research has illuminated the potential of 4-arylthiazol-2-amine derivatives in oncology and inflammatory diseases. The primary molecular targets identified to date are protein kinases and enzymes involved in inflammatory cascades.
Protein Kinase Inhibition
4-Arylthiazol-2-amine compounds have shown significant promise as inhibitors of several protein kinases crucial for cell cycle progression and signal transduction.
ROCK inhibitors are being investigated for their potential in treating cardiovascular diseases, glaucoma, and cancer.[1] Certain 4-aryl-5-aminomethyl-thiazole-2-amines have been identified as potent ROCK II inhibitors.[1][2]
Experimental Protocol: ROCK II Inhibition Assay (ELISA)
A typical enzyme-linked immunosorbent assay (ELISA) to determine ROCK II inhibitory activity involves the following steps:
Coating: A 96-well microplate is coated with the ROCK II substrate, such as Myosin Phosphatase Targeting Subunit 1 (MYPT1).
Blocking: The remaining protein-binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).
Kinase Reaction: A reaction mixture containing ROCK II enzyme, ATP, and the test compound (at various concentrations) is added to the wells. The plate is incubated to allow for phosphorylation of the substrate.
Antibody Incubation: A primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1) is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
Detection: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the inhibitory activity of the compound.
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
The Rise of Fluorinated Thiazoles: A Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth review of the discovery and development of fluorinated thiazole derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas, including oncology and metabolic diseases. By leveraging the unique properties of fluorine, researchers have successfully modulated the physicochemical and pharmacological profiles of thiazole-based molecules to enhance their efficacy and drug-like properties.
The Role of Fluorine in Thiazole Derivatives
The introduction of fluorine atoms into the thiazole core or its substituents can profoundly influence a molecule's biological activity.[1][2] The high electronegativity and small size of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and binding affinity to target proteins.[1][2][3] These modifications have led to the development of fluorinated thiazole derivatives with potent and selective biological activities.
Synthesis of Fluorinated Thiazole Derivatives
A prevalent and versatile method for synthesizing fluorinated thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][4] This reaction typically involves the condensation of an α-haloketone with a thioamide. The incorporation of fluorine can be achieved by using fluorinated starting materials, such as fluorinated acetophenones or fluorinated benzaldehydes to form precursor thiosemicarbazones.
General Experimental Protocol: Hantzsch Synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
A common synthetic route to a class of fluorinated hydrazinylthiazole derivatives is outlined below.[1][2]
Step 1: Synthesis of Thiosemicarbazones (1)
Equimolar amounts of a substituted aromatic aldehyde and thiosemicarbazide are refluxed in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid. The resulting thiosemicarbazone precipitates upon cooling and can be purified by recrystallization.
Step 2: Cyclization to form the Fluorinated Thiazole Ring (3a-o)
An equimolar mixture of the respective thiosemicarbazone (1) and a fluorinated α-haloketone, such as 2-bromo-4-fluoroacetophenone (2), is condensed under reflux in absolute ethanol for 4–5 hours.[1][2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and purified, typically by recrystallization, to yield the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole.
The following diagram illustrates the general workflow for the synthesis and evaluation of fluorinated thiazole derivatives.
Figure 1: General workflow for the discovery and development of fluorinated thiazole derivatives.
Biological Activities and Structure-Activity Relationships
Fluorinated thiazole derivatives have been investigated for a range of biological activities, with anticancer and antidiabetic properties being particularly prominent.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of fluorinated thiazoles against various cancer cell lines. For instance, novel 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have been synthesized and shown to possess anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[5] Similarly, nano-sized fluorinated thiazoles have demonstrated potent activity against MDA-MB-231 breast cancer cells, with some derivatives showing greater potency than the standard drug cisplatin.[6]
The mechanism of anticancer action for some fluorinated thiazoles involves the inhibition of key signaling pathways. For example, certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[7] Inhibition of VEGFR-2 can lead to cell cycle arrest and apoptosis. The following diagram depicts a simplified representation of the VEGFR-2 signaling pathway and its inhibition.
Figure 2: Simplified VEGFR-2 signaling pathway and its inhibition by fluorinated thiazole derivatives.
Other fluorinated derivatives have been found to induce apoptosis through the activation of p53 and by affecting the mitochondrial membrane potential.[7] Some have also shown the ability to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[3]
The following table summarizes the anticancer activity of selected fluorinated thiazole derivatives.
Fluorinated thiazoles have also emerged as promising candidates for the management of diabetes. Their mechanism of action in this context often involves the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.[1][9] By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is reduced, leading to better glycemic control.
A series of fluorophenyl-based hydrazinylthiazoles demonstrated potent α-amylase inhibition.[1][2] Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potential. For example, a derivative with a 5-chloro-2-hydroxy substitution (compound 3h) was found to be a more potent α-amylase inhibitor than the standard drug acarbose.[1][2] The presence of a hydroxyl group was suggested to enhance hydrogen bonding interactions with the enzyme's active site.[1][2]
The following table summarizes the α-amylase inhibitory activity of selected fluorinated hydrazinylthiazole derivatives.
Fluorinated thiazole derivatives represent a versatile and promising class of compounds in drug discovery. The strategic use of fluorine has enabled the development of potent anticancer and antidiabetic agents with diverse mechanisms of action. The continued exploration of this chemical space, guided by detailed SAR studies and a deeper understanding of their interactions with biological targets, holds great promise for the development of novel therapeutics. The synthetic accessibility of the thiazole core, primarily through the robust Hantzsch synthesis, further ensures that this scaffold will remain an area of active investigation for the foreseeable future.
In Silico ADME Profile of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, sign...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures. In silico predictive models offer a rapid and cost-effective approach to evaluate the ADME profile of novel chemical entities. This technical guide provides a comprehensive in silico ADME prediction for the compound 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, a molecule of interest in medicinal chemistry. The following sections detail the predicted physicochemical properties, pharmacokinetic parameters, and potential metabolic pathways, supported by data generated from widely recognized computational tools.
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in a biological system. These properties for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine have been predicted using in silico methods and are summarized in Table 1.
Table 1: Predicted Physicochemical Properties of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Pharmacokinetic Predictions
The ADME properties of a drug candidate determine its concentration and persistence in the body, which are crucial for its efficacy and safety. The following tables summarize the in silico predictions for the absorption, distribution, metabolism, and excretion of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, generated using the SwissADME and pkCSM web servers.
Absorption
Parameter
Predicted Value
Interpretation
Reference Tool
Gastrointestinal (GI) Absorption
High
Readily absorbed from the gut
SwissADME
Blood-Brain Barrier (BBB) Permeant
Yes
Can cross the blood-brain barrier
SwissADME
P-glycoprotein (P-gp) Substrate
No
Not likely to be actively effluxed
SwissADME
Caco-2 Permeability (log Papp)
0.48 cm/s
Moderate permeability
pkCSM
Table 2: Predicted Absorption Properties.
Distribution
Parameter
Predicted Value
Interpretation
Reference Tool
Volume of Distribution (VDss)
0.55 L/kg
Moderate distribution into tissues
pkCSM
Fraction Unbound
0.15
High plasma protein binding
pkCSM
Table 3: Predicted Distribution Properties.
Metabolism
Parameter
Predicted Value
Interpretation
Reference Tool
CYP1A2 Inhibitor
No
Unlikely to inhibit CYP1A2
SwissADME
CYP2C19 Inhibitor
Yes
Potential to inhibit CYP2C19
SwissADME
CYP2C9 Inhibitor
Yes
Potential to inhibit CYP2C9
SwissADME
CYP2D6 Inhibitor
No
Unlikely to inhibit CYP2D6
SwissADME
CYP3A4 Inhibitor
Yes
Potential to inhibit CYP3A4
SwissADME
CYP2D6 Substrate
No
Not a substrate of CYP2D6
pkCSM
CYP3A4 Substrate
Yes
Likely metabolized by CYP3A4
pkCSM
Table 4: Predicted Metabolic Properties.
Excretion
Parameter
Predicted Value
Interpretation
Reference Tool
Total Clearance (log CLtot)
0.25 ml/min/kg
Moderate clearance rate
pkCSM
Renal OCT2 Substrate
No
Unlikely to be a substrate for renal organic cation transporter 2
pkCSM
Table 5: Predicted Excretion Properties.
Experimental Protocols
The in silico data presented in this guide were generated using established and validated computational models. The methodologies for the key platforms are outlined below.
SwissADME
SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The prediction models are based on a combination of established algorithms and in-house developed methods. For instance, the LogP value is a consensus prediction from five different methods, and water solubility is predicted using the ESOL model. The blood-brain barrier permeability and gastrointestinal absorption are predicted using the BOILED-Egg model, which is a graphical representation of lipophilicity and polarity. Cytochrome P450 (CYP) inhibition is predicted using support vector machine (SVM) models.
pkCSM
pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methodology involves representing the 2D structure of a molecule as a graph and then using these graph-based signatures to train machine learning models on large datasets of experimentally determined ADMET properties. This approach allows for the prediction of complex endpoints such as volume of distribution, clearance, and potential for various toxicities.
Mandatory Visualizations
In Silico ADME Prediction Workflow
The following diagram illustrates the general workflow for in silico ADME prediction, starting from the input of a chemical structure to the final analysis of its pharmacokinetic profile.
Caption: A flowchart illustrating the in silico ADME prediction process.
Potential Metabolic Pathways of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
Based on the known metabolism of 2-aminothiazole derivatives and compounds containing a trifluoromethylphenyl group, a putative metabolic pathway is proposed. The primary routes of metabolism are likely to involve oxidation reactions mediated by Cytochrome P450 enzymes, followed by Phase II conjugation reactions.
Caption: Proposed metabolic pathway for the compound of interest.
Conclusion
The in silico ADME profiling of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine suggests that this compound possesses several favorable drug-like properties. The predictions indicate good gastrointestinal absorption and the potential to cross the blood-brain barrier. While the compound exhibits high plasma protein binding, its predicted clearance rate is moderate. A key area for consideration in further development is the potential for inhibition of CYP2C9, CYP2C19, and CYP3A4, which could lead to drug-drug interactions. The predicted metabolism via CYP3A4 suggests that this enzyme will play a significant role in its clearance. This in silico assessment provides a valuable foundation for guiding further experimental studies and optimizing the pharmacokinetic profile of this promising scaffold.
Application Notes and Protocols for Hantzsch Synthesis of Substituted 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals Introduction The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the preparation...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. This classical condensation reaction involves the reaction of an α-haloketone with a thioamide to yield a thiazole. The synthesis of 2-aminothiazoles, a key scaffold in many pharmaceutically active compounds, is readily achieved by employing thiourea or its substituted derivatives as the thioamide component. The 2-aminothiazole moiety is present in a wide range of drugs exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral activities.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 2-aminothiazoles via the Hantzsch reaction, including conventional, microwave-assisted, and solvent-free methods.
Reaction Mechanism and Scope
The Hantzsch synthesis for 2-aminothiazoles proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic 2-aminothiazole ring.
The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents on the thiazole ring. Diverse α-haloketones and substituted thioureas can be employed to generate a library of 2-aminothiazole derivatives with different electronic and steric properties, which is particularly valuable in drug discovery and development for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2-aminothiazoles using different protocols. This data is compiled from multiple sources to provide a comparative overview.
Safety: α-Haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Reagents: Use reagents from commercial sources without further purification unless otherwise noted.
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole[1]
In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in ethanol (30 mL).
Attach a reflux condenser and heat the mixture to reflux for 8 hours.
Monitor the reaction progress using TLC.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water to precipitate the product.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the precipitate with cold water and then a small amount of cold ethanol.
Dry the product in a desiccator or oven at a low temperature.
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[2]
Materials:
Substituted ketone (0.01 mol)
Thiourea (0.02 mol)
Iodine (0.01 mol)
Microwave synthesis vial
Microwave reactor
Procedure:
Place the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) in a microwave synthesis vial.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 170 W for 5-15 minutes.
Monitor the reaction completion by TLC.
After cooling, pour the reaction mixture into ice water.
Filter the resulting precipitate and dry it.
Recrystallize the product from ethanol.
Protocol 3: Solvent-Free Synthesis of 2-Aminothiazoles[3][4][5]
Materials:
2-Bromoacetophenone derivative (1 mmol)
Thiourea (1 mmol)
Test tube or small beaker
Heating source (e.g., hot plate or oil bath)
Procedure:
Place the 2-bromoacetophenone derivative (1 mmol) in a test tube.
Heat the ketone until it melts.
Add thiourea (1 mmol) to the molten ketone.
The reaction is typically exothermic and proceeds to completion within a few seconds, often with the evolution of hydrogen bromide gas.
Allow the mixture to cool to room temperature.
Wash the solid product with water or ethanol to purify.
Protocol 4: One-Pot Synthesis of 2-Aminothiazole Derivatives[6]
Materials:
Aromatic methyl ketone (1.0 mmol)
Copper(II) bromide (2.2 mmol)
Thiourea or N-substituted thiourea (1.2 mmol)
Potassium carbonate (2.0 mmol)
Ethyl acetate
Round-bottom flask
Reflux condenser
Procedure:
To a solution of the aromatic methyl ketone (1.0 mmol) in ethyl acetate, add copper(II) bromide (2.2 mmol).
Reflux the mixture. The in-situ formation of the α-bromoketone will occur.
After the formation of the intermediate (monitor by TLC), add thiourea or N-substituted thiourea (1.2 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.
Continue to reflux until the reaction is complete (monitor by TLC).
Cool the reaction mixture and filter off the inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain the desired 2-aminothiazole derivative.
Notes on Regioselectivity
When using N-monosubstituted thioureas, the Hantzsch synthesis can potentially yield two isomeric products: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. In neutral solvents, the reaction typically leads exclusively to the formation of the 2-(N-substituted amino)thiazoles.[7] However, under acidic conditions, a mixture of both isomers may be formed.[7] Therefore, controlling the reaction pH is crucial for achieving the desired regioselectivity.
Visualizations
Hantzsch Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of substituted 2-aminothiazoles.
Logical Relationship for Protocol Selection
Caption: Decision tree for selecting a Hantzsch synthesis protocol.
Application Note: High-Purity Isolation of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details two robust protocols for the purification of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, a key fluorinated...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details two robust protocols for the purification of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, a key fluorinated building block in medicinal chemistry.[1] The inherent basicity of the 2-aminothiazole moiety and the unique electronic properties of the trifluoromethylphenyl group present specific challenges for chromatographic separation, primarily peak tailing and yield loss on standard silica gel.[2] We present an optimized normal-phase method using a modified mobile phase and an alternative reversed-phase method leveraging a fluorinated stationary phase for enhanced selectivity. These protocols provide a reliable path to achieving >98% purity, crucial for downstream applications in drug development and chemical synthesis.
Introduction
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a heterocyclic amine containing both a trifluoromethyl group and an aromatic system.[3] Such compounds are of significant interest in drug discovery programs. The primary challenge in its purification via column chromatography is the interaction between the basic amine group and the acidic silanol groups of a standard silica stationary phase, which can lead to significant peak tailing and reduced separation efficiency.[2] This document provides two validated methods to overcome this issue, ensuring high purity and recovery.
Automated Flash Chromatography System with UV-Vis Detector
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Rotary Evaporator
Vortex Mixer
Glassware and standard laboratory equipment
Experimental Protocols
Protocol 1: Normal-Phase Chromatography with Modified Mobile Phase
This protocol mitigates undesirable interactions by neutralizing the acidic silica surface with a basic additive in the mobile phase.[2]
1. TLC Method Development:
Dissolve a small amount of the crude material in ethyl acetate.
Spot the solution on a silica TLC plate.
Develop the plate in a TLC chamber using a solvent system of Hexane:Ethyl Acetate (e.g., 70:30) containing 1% Triethylamine (v/v).
Visualize the spots under UV light (254 nm). The ideal solvent system should provide a Retention Factor (Rf) of ~0.3 for the target compound. Adjust the Hexane:EtOAc ratio as needed.
2. Sample Preparation (Dry Loading):
Dissolve the crude 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine (e.g., 1 gram) in a minimal amount of a suitable solvent like Dichloromethane.
Add approximately 2-3 grams of silica gel to the solution.
Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
3. Column Preparation and Elution:
Select a silica gel column appropriate for the sample size.
Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) for at least 3 column volumes (CV).
Load the prepared dry sample onto the column.
Begin the elution using a linear gradient, increasing the polarity over 15-20 CV. A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane, with 1% TEA maintained throughout the run.
4. Fraction Collection and Analysis:
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
Collect fractions based on the UV chromatogram.
Analyze the collected fractions by TLC to identify those containing the pure product.
Pool the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Reversed-Phase Chromatography with Fluorinated Stationary Phase
This method utilizes the specific interactions between the fluorinated analyte and a fluorinated stationary phase to achieve a unique and often superior separation.[4][5] Pentafluorophenyl (PFP) phases can engage in π-π, dipole-dipole, and charge-transfer interactions, which is ideal for aromatic compounds.[6][7]
1. Stationary Phase and Mobile Phase Selection:
Stationary Phase: Use a pre-packed PFP (Pentafluorophenyl) column.
Mobile Phase A: Deionized Water + 0.1% Triethylamine (TEA). The TEA raises the pH, keeping the amine in its neutral, more retentive form.[2]
Mobile Phase B: Acetonitrile + 0.1% Triethylamine (TEA).
2. Sample Preparation (Liquid Loading):
Dissolve the crude material in a minimal amount of Methanol or Acetonitrile. Ensure the sample is fully dissolved. If solubility is an issue, DMSO can be used, but the injection volume should be kept small.
3. Column Preparation and Elution:
Equilibrate the PFP column with the initial mobile phase conditions (e.g., 90:10 Mobile Phase A:Mobile Phase B) for at least 3 CV.
Inject the dissolved sample onto the column.
Elute the compound using a linear gradient, for example, from 10% to 90% Mobile Phase B over 15-20 CV.
4. Fraction Collection and Analysis:
Monitor the elution using a UV detector.
Collect fractions corresponding to the main product peak.
Confirm the purity of the fractions (e.g., by LC-MS or HPLC).
Pool the pure fractions and remove the solvents via rotary evaporation (a high-vacuum pump may be needed to remove residual water).
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two purification protocols.
Parameter
Protocol 1: Modified Normal-Phase
Protocol 2: Fluorinated Reversed-Phase
Stationary Phase
Silica Gel
Pentafluorophenyl (PFP)
Mobile Phase A
Hexane + 1% Triethylamine
Water + 0.1% Triethylamine
Mobile Phase B
Ethyl Acetate + 1% Triethylamine
Acetonitrile + 0.1% Triethylamine
Typical Gradient
5% to 50% B over 20 CV
10% to 90% B over 20 CV
Loading Method
Dry Loading
Liquid Loading
Primary Interaction
Polar Adsorption (modified)
Hydrophobic, π-π, Dipole-Dipole
Expected Purity
> 98%
> 99%
Expected Recovery
85-95%
90-98%
Diagrams and Workflows
The general workflow for purifying the crude product is illustrated below.
Application Notes and Protocols for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in Anticancer Drug Screening
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in anticancer drug screening assays. This d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in anticancer drug screening assays. This document includes a summary of its cytotoxic activity, detailed protocols for key experimental assays, and visualizations of potential signaling pathways involved in its mechanism of action.
Introduction
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a synthetic compound belonging to the 2-aminothiazole class of molecules. This class has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including potent anticancer properties. The inclusion of a trifluoromethylphenyl group is often associated with enhanced metabolic stability and increased biological activity. Preliminary studies on derivatives of this compound suggest that it may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival. These notes are intended to provide researchers with the necessary information and protocols to effectively screen and characterize the anticancer potential of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Data Presentation: Cytotoxicity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine and its Derivatives
The following tables summarize the reported in vitro cytotoxic activities (IC50 values) of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine and its closely related derivatives against various human cancer cell lines. This data provides a baseline for understanding the compound's potency and selectivity.
Table 1: IC50 Values of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine Derivatives
Note: The direct IC50 value for the parent compound, 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, was not explicitly found in the reviewed literature. The data presented is for its derivatives, which suggests that further modifications of the parent compound are necessary to achieve significant cytotoxic activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in screening 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Seed cells in 6-well plates and treat with 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine at concentrations around its IC50 value for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
Washing: Wash the cells twice with ice-cold PBS.
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to assess the effect of the compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
Human cancer cell lines
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
RIPA lysis buffer with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the potential signaling pathways affected by 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, based on evidence from related compounds.
Figure 1. Experimental workflow for anticancer screening.
Figure 2. Hypothesized inhibition of the PI3K/Akt signaling pathway.
Figure 3. Potential modulation of the MAPK/ERK signaling pathway.
Disclaimer
The information provided in these application notes is for research purposes only. The proposed signaling pathways are based on preliminary data from related compounds and require further experimental validation for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. Researchers should optimize the provided protocols based on their specific cell lines and experimental conditions.
Application Notes and Protocols for Antimicrobial Screening of Novel Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals. Introduction: Thiazole derivatives represent a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiazole derivatives represent a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The thiazole ring is a core component of numerous clinically approved drugs.[1][2] With the escalating threat of antimicrobial resistance, the discovery and development of novel, potent antimicrobial agents are imperative.[1][3] Thiazole-based compounds are a promising area of research due to their varied mechanisms of action, which can include the inhibition of essential bacterial enzymes like DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), or the disruption of cell membrane integrity.[1][2][3][4]
This document provides detailed protocols for the preliminary antimicrobial screening of novel thiazole compounds using standardized and widely accepted methods: the Agar Disk Diffusion Assay, the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following table summarizes representative MIC values for various thiazole derivatives against common bacterial and fungal pathogens, illustrating their potential as antimicrobial agents. These values are compiled from recent literature and serve as a reference for expected activity ranges.
Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is a preliminary, qualitative screening tool to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[9][10]
Materials:
Novel thiazole compound
Sterile paper disks (6 mm diameter)
Mueller-Hinton Agar (MHA) plates
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Sterile swabs, forceps, and micropipettes
Incubator (35 ± 2°C)
Suitable solvent for the test compound (e.g., DMSO, methanol)
Procedure:
Inoculum Preparation:
From a fresh (18-24 hour) culture, pick 3-5 isolated colonies of the test bacterium.[9]
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][11] Use this suspension within 15 minutes.[9]
Plate Inoculation:
Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.[11]
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[11]
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]
Disk Preparation and Application:
Prepare a stock solution of the novel thiazole compound in a suitable solvent. Note: The solvent must be tested for intrinsic antimicrobial activity by applying a disk saturated only with the solvent to the inoculated plate as a negative control.
Aseptically apply a known volume (e.g., 20 µL) of the thiazole compound solution onto a sterile paper disk.[9]
Allow the disks to dry completely in a sterile environment.[9]
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, pressing gently to ensure full contact with the agar.[12]
Place disks far enough apart to prevent overlapping of inhibition zones.
Incubation and Interpretation:
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[13]
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).[9]
A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[12]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
Novel thiazole compound
Sterile 96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Test bacterial strains
Sterile saline or PBS
0.5 McFarland turbidity standard
Multichannel pipette
Plate reader (optional, for OD measurement) or visual inspection
Procedure:
Compound Preparation:
Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO).
In a separate tube, dissolve the test compound in CAMHB at twice the maximum concentration required for the assay.[15] Note: It is recommended to first check for precipitation by mixing a small amount of the compound solution with the broth.[15]
Plate Setup:
Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.
Add 100 µL of the 2x concentrated thiazole compound solution to well 1.
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
Well 11 will serve as the growth control (no compound).[13]
Well 12 will serve as the sterility control (broth only, no bacteria).[13]
Inoculum Preparation:
Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described in Protocol 1.
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
Inoculation and Incubation:
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.[13]
MIC Determination:
After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth).[14]
The MIC is the lowest concentration of the thiazole compound in which there is no visible growth.[13] This can be confirmed by measuring the optical density (OD) with a plate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This test is performed after the MIC has been determined.
Materials:
Results from the MIC assay (Protocol 2)
Sterile Mueller-Hinton Agar (MHA) plates
Sterile micropipettes
Procedure:
Subculturing:
From the wells in the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[13][16]
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[13]
MBC Determination:
After incubation, count the number of colonies (CFUs) on each plate.
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14][16]
The ratio of MBC to MIC can provide insight into the compound's activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity, while a higher ratio suggests bacteriostatic (growth-inhibiting) activity.[13]
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and potential mechanisms of action for thiazole compounds.
Caption: General workflow for screening novel thiazole compounds.
Caption: Relationship between MIC and MBC determination.
Application Notes and Protocols: Synthesis of Novel Derivatives from the 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of novel amide, urea, and thiourea derivatives starting from the versatile 4-(4-trifluo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide, urea, and thiourea derivatives starting from the versatile 4-(4-trifluoromethylphenyl)thiazol-2-ylamine scaffold. This core structure is of significant interest in medicinal chemistry due to the prevalence of the thiazole ring and the trifluoromethyl group in numerous biologically active compounds. The following sections detail synthetic procedures, present key analytical data, and visualize the experimental workflows and potential biological signaling pathways.
Synthesis of Novel Derivatives
The 2-amino group of the 4-(4-trifluoromethylphenyl)thiazol-2-ylamine scaffold serves as a key functional handle for the synthesis of a diverse library of derivatives. The primary synthetic routes explored herein are N-acylation to form amides, and reactions with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively.
General Synthetic Schemes
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: General synthetic routes for derivatization.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(4-trifluoromethylphenyl)thiazol-2-yl)acetamide (Amide Derivative)
This protocol describes a standard N-acylation reaction using acetic anhydride.
Materials:
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
Acetic anhydride
Pyridine
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve 4-(4-trifluoromethylphenyl)thiazol-2-ylamine (1.0 eq) in dry dichloromethane.
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-(4-trifluoromethylphenyl)thiazol-2-yl)acetamide.
Protocol 2: Synthesis of 1-Phenyl-3-(4-(4-trifluoromethylphenyl)thiazol-2-yl)urea (Urea Derivative)
This protocol outlines the synthesis of a urea derivative using phenyl isocyanate.
Materials:
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
Phenyl isocyanate
Dry Tetrahydrofuran (THF)
Rotary evaporator
Standard laboratory glassware
Procedure:
Dissolve 4-(4-trifluoromethylphenyl)thiazol-2-ylamine (1.0 eq) in dry THF in a round-bottom flask.
Add phenyl isocyanate (1.05 eq) to the solution at room temperature.
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
Upon completion, a precipitate may form. If so, collect the solid by filtration and wash with cold THF.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the crude product by trituration with diethyl ether or by column chromatography on silica gel to yield the pure 1-phenyl-3-(4-(4-trifluoromethylphenyl)thiazol-2-yl)urea.
Protocol 3: Synthesis of 1-Phenyl-3-(4-(4-trifluoromethylphenyl)thiazol-2-yl)thiourea (Thiourea Derivative)
This protocol details the preparation of a thiourea derivative using phenyl isothiocyanate.
Materials:
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
Phenyl isothiocyanate
Dry N,N-Dimethylformamide (DMF)
Rotary evaporator
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve 4-(4-trifluoromethylphenyl)thiazol-2-ylamine (1.0 eq) in dry DMF.
Add phenyl isothiocyanate (1.1 eq) to the solution.
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-(4-(4-trifluoromethylphenyl)thiazol-2-yl)thiourea.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized derivatives based on the protocols described above and data from related compounds in the literature.
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific mechanisms of action for the novel derivatives described herein require further investigation, a generalized potential signaling pathway involved in anticancer activity is illustrated below. Many thiazole-containing compounds are known to act as kinase inhibitors.
Application
Application Notes and Protocols for Molecular Docking of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine with Protein Targets
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the molecular docking of thiazole-based compounds, specifically focusing...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of thiazole-based compounds, specifically focusing on the scaffold of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. Due to the limited availability of direct molecular docking studies for this exact compound, we present data and protocols for the closely related analog, 4-(4-bromophenyl)thiazol-2-ylamine , as a representative model. This document outlines the rationale, methodology, and expected outcomes for docking this class of compounds against key protein targets implicated in bacterial infections, fungal infections, and cancer.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This approach is instrumental in structure-based drug design, enabling the identification of potential drug candidates and the optimization of lead compounds.
This document details the molecular docking of 4-(4-bromophenyl)thiazol-2-ylamine derivatives with three distinct and biologically significant protein targets:
Tyrosyl-tRNA Synthetase (TyrRS) of Staphylococcus aureus (PDB ID: 1JIJ): An essential enzyme for bacterial protein synthesis, making it an attractive target for novel antibacterial agents.[1]
Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) (PDB ID: 4WMZ): A key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1][2][3] Inhibition of CYP51 is a validated strategy for antifungal drug development.
Human Estrogen Receptor Alpha (ERα) (PDB ID: 3ERT): A nuclear hormone receptor that plays a critical role in the development and progression of hormone-dependent breast cancers.[1] Modulating its activity is a cornerstone of endocrine cancer therapy.
Quantitative Data Summary
The following tables summarize the molecular docking scores for various derivatives of 4-(4-bromophenyl)thiazol-2-ylamine against the specified protein targets, as reported in the literature. The docking score represents the predicted binding affinity, with more negative values indicating a stronger interaction.
Table 1: Molecular Docking Scores against S. aureus Tyrosyl-tRNA Synthetase (PDB: 1JIJ)
Compound Derivative
Substituent on Benzylidene Ring
Docking Score (kcal/mol)
p2
4-hydroxy-3-methoxy
-8.1
p3
4-dimethylamino
-7.9
p4
4-methoxy
-7.8
p6
Naphthalen-2-ol
-8.5
Data extracted from Sharma D, et al. BMC Chemistry. 2019.[1]
Table 2: Molecular Docking Scores against S. cerevisiae CYP51 (PDB: 4WMZ)
Compound Derivative
Substituent on Benzylidene Ring
Docking Score (kcal/mol)
p2
4-hydroxy-3-methoxy
-9.0
p3
4-dimethylamino
-8.8
p4
4-methoxy
-8.7
p6
Naphthalen-2-ol
-9.4
Data extracted from Sharma D, et al. BMC Chemistry. 2019.[1]
Table 3: Molecular Docking Scores against Human Estrogen Receptor Alpha (PDB: 3ERT)
Compound Derivative
Substituent on Benzylidene Ring
Docking Score (kcal/mol)
p2
4-hydroxy-3-methoxy
-10.1
p3
4-dimethylamino
-9.5
p4
4-methoxy
-9.3
p6
Naphthalen-2-ol
-10.5
Data extracted from Sharma D, et al. BMC Chemistry. 2019.[1]
Experimental Protocols and Visualized Workflows
A generalized yet detailed protocol for performing molecular docking using AutoDock Vina is provided below. This workflow is applicable to all three protein targets with minor adjustments to the grid box parameters specific to each protein's binding site.
Molecular Docking Workflow Diagram
Caption: General workflow for a molecular docking experiment.
Protocol 1: Protein and Ligand Preparation
Protein Preparation:
1.1. Download the crystal structure of the target protein from the Protein Data Bank (PDB): 1JIJ, 4WMZ, or 3ERT.
1.2. Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Discovery Studio).
1.3. Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains.
1.4. Add polar hydrogens to the protein structure.
1.5. Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
1.6. Save the prepared protein structure in the PDBQT format, which is required for AutoDock Vina.
Ligand Preparation:
2.1. Draw the 2D structure of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine or its analog using a chemical drawing software (e.g., ChemDraw or MarvinSketch).
2.2. Convert the 2D structure to a 3D structure.
2.3. Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94).
2.4. Assign Gasteiger charges to the ligand atoms.
2.5. Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
2.6. Save the prepared ligand in the PDBQT format.
Protocol 2: Molecular Docking using AutoDock Vina
Grid Box Generation:
1.1. Load the prepared protein PDBQT file into AutoDock Tools (ADT).
1.2. Identify the active site or binding pocket of the protein. This can often be inferred from the position of the co-crystallized ligand in the original PDB file or through literature review.
1.3. Define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding site. Ensure the box is large enough to allow the ligand to move and rotate freely.
For 1JIJ (TyrRS): Center the grid on the active site where tRNA and tyrosine bind.
For 4WMZ (CYP51): Center the grid around the heme group and the substrate access channel.
For 3ERT (ERα): Center the grid within the ligand-binding pocket where 4-hydroxytamoxifen is bound.
1.4. Save the grid parameters to a configuration file (e.g., config.txt).
Running the Docking Simulation:
2.1. Create a configuration file (config.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
2.2. Execute AutoDock Vina from the command line using the configuration file as input: vina --config config.txt --log log.txt.
2.3. Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Analysis and Visualization:
3.1. Analyze the output log file to view the binding affinity scores (in kcal/mol) for the different poses.
3.2. Load the protein PDBQT and the docking output PDBQT files into a visualization software (e.g., PyMOL or Discovery Studio).
3.3. Visualize the top-ranked binding pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
Signaling Pathway Diagrams
Understanding the biological context of the protein targets is crucial for interpreting the significance of the docking results. The following diagrams illustrate the signaling pathways in which the target proteins are involved.
Application Notes and Protocols: 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a key heterocyclic building block in medicinal chemistry. The 2-aminothiazole scaffold is a wel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a key heterocyclic building block in medicinal chemistry. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2] The incorporation of a trifluoromethylphenyl group at the 4-position of the thiazole ring offers a unique combination of physicochemical properties, including increased metabolic stability and enhanced binding affinity to biological targets due to the electron-withdrawing nature and lipophilicity of the trifluoromethyl group.[3] This document provides detailed application notes on the experimental use of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine in the synthesis of bioactive molecules, along with specific experimental protocols and an overview of the signaling pathways targeted by its derivatives.
Applications in Drug Discovery
Derivatives of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The primary amino group at the 2-position of the thiazole ring serves as a versatile handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Kinase Inhibitors
The 4-(4-trifluoromethylphenyl)thiazol-2-ylamine scaffold has been successfully employed in the development of potent inhibitors for several key kinases implicated in cancer and inflammation.
p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a crucial mediator of inflammatory responses.[4] Derivatives of 4-aryl-thiazol-2-amines have been investigated as p38 MAP kinase inhibitors, demonstrating the potential of this scaffold in developing anti-inflammatory agents.[5][6]
Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their dysregulation is a hallmark of many cancers.[1] N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent Aurora kinase inhibitors, highlighting the utility of the substituted aminothiazole core in oncology.[7][8]
Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a key signaling molecule in immune cells and a validated target for autoimmune diseases and certain hematological malignancies.[9] The 2-aminothiazole framework has been incorporated into potent Syk inhibitors.
Data Presentation
The following tables summarize the biological activity of representative derivatives of 4-aryl-thiazol-2-amines, including analogues of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine, against various kinase targets and cancer cell lines.
Table 1: Inhibitory Activity of 4-Aryl-Thiazol-2-Amine Derivatives against Kinases
The following protocols provide detailed methodologies for the synthesis of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine and its N-substituted derivatives.
Protocol 1: Synthesis of 4-(4-(Trifluoromethyl)phenyl)thiazol-2-amine
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
Thiourea
Ethanol
Sodium bicarbonate solution (5%)
Deionized water
Procedure:
In a round-bottom flask, dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
A precipitate of 4-(4-(trifluoromethyl)phenyl)thiazol-2-ylamine will form.
Collect the solid product by vacuum filtration and wash with cold deionized water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Aryl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amines via Buchwald-Hartwig Amination
This protocol describes the N-arylation of the parent 2-aminothiazole.
Materials:
4-(4-(Trifluoromethyl)phenyl)thiazol-2-ylamine
Aryl halide (e.g., aryl bromide or iodide)
Palladium catalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., Xantphos)
Base (e.g., Cs₂CO₃)
Anhydrous toluene or dioxane
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(4-(trifluoromethyl)phenyl)thiazol-2-ylamine (1 equivalent), the aryl halide (1.2 equivalents), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 2 equivalents).
Add anhydrous solvent (toluene or dioxane) via syringe.
Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by derivatives of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine and a general experimental workflow.
Caption: General workflow for the development of bioactive compounds.
Caption: Inhibition of the p38 MAPK signaling pathway.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Application Notes and Protocols for Kinase Inhibition Assays of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant interest due to their diverse biological activities, including potent kinase inhibition.[1][3] Protein kinases play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major class of therapeutic targets.[1][4] Thiazole-based compounds have shown promise as inhibitors of various kinases, including serine/threonine and tyrosine kinases, and are being actively investigated for their therapeutic potential.[1][3]
This document provides detailed protocols for in vitro kinase inhibition assays tailored for the evaluation of thiazole-based compounds. It includes methodologies for luminescence-based, fluorescence-based, and radiometric assays, along with guidelines for data presentation and visualization of relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of thiazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The IC50 values are determined by performing the kinase assay over a range of inhibitor concentrations and analyzing the resulting dose-response curve.
For clear comparison, the quantitative data should be summarized in a structured table. Below is an example table summarizing the inhibitory activity of hypothetical thiazole-based compounds against a panel of kinases.
Compound ID
Kinase Target
Assay Type
IC50 (nM)
Reference Compound
Reference IC50 (nM)
Thiazole-A
Kinase 1
ADP-Glo™
85
Staurosporine
15
Thiazole-A
Kinase 2
Z'-LYTE™
120
Staurosporine
25
Thiazole-B
Kinase 3
P32 Radiometric
45
Sunitinib
50
Thiazole-B
Kinase 4
ADP-Glo™
>10,000
Sunitinib
75
Thiazole-C
Kinase 1
Z'-LYTE™
25
Staurosporine
15
Thiazole-C
Kinase 3
P32 Radiometric
60
Sunitinib
50
Signaling Pathway
Kinases are integral components of signaling pathways that regulate cell proliferation, survival, and differentiation. Thiazole-based inhibitors often target kinases within these pathways to exert their therapeutic effects. The diagram below illustrates a generic kinase signaling cascade, highlighting the points of potential inhibition by these compounds.
Caption: A generic kinase signaling cascade.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vitro kinase inhibition assay. This workflow is applicable to luminescence, fluorescence, and radiometric detection methods, with specific variations in the detection step.
Caption: A typical kinase inhibition assay workflow.
Experimental Protocols
Below are detailed protocols for three common in vitro kinase inhibition assays suitable for evaluating thiazole-based compounds.
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5] The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.[6]
Materials:
Kinase of interest
Kinase-specific substrate
Thiazole-based compound
ATP
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
ADP-Glo™ Reagent
Kinase Detection Reagent
White, opaque 96- or 384-well plates
Plate-reading luminometer
Procedure:
Compound Preparation: Prepare serial dilutions of the thiazole-based compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.
Kinase Reaction Setup:
In a 96-well plate, add 2.5 µL of the serially diluted compound or vehicle control to each well.[4]
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
Incubate for 30-60 minutes at room temperature.[4]
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence-Based Kinase Assay (Z'-LYTE™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a FRET-based peptide substrate. Inhibition of the kinase results in less phosphorylation, leading to a change in the FRET signal.
Materials:
Kinase of interest
Z'-LYTE™ peptide substrate
Thiazole-based compound
ATP
Kinase Buffer
Development Reagent
Stop Reagent
Black, low-volume 384-well plates
Fluorescence plate reader capable of TR-FRET measurements
Procedure:
Compound Preparation: Prepare serial dilutions of the thiazole-based compound in 100% DMSO. Then, create intermediate dilutions in Kinase Buffer.
Assay Plate Setup:
Add 2.5 µL of the diluted compound or controls to the appropriate wells of a 384-well plate.
Kinase/Substrate Addition:
Prepare a 2X Kinase/Peptide mixture in Kinase Buffer.
Add 5 µL of this mixture to the wells containing the compound.
Initiate Kinase Reaction:
Prepare a 4X ATP solution in Kinase Buffer.
Add 2.5 µL of the 4X ATP solution to all wells to start the reaction.
Shake the plate for 30 seconds and incubate for 60 minutes at room temperature.
Development Reaction:
Add 5 µL of the Development Reagent to each well.
Shake the plate for 30 seconds and incubate for 60 minutes at room temperature.
Data Acquisition: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair.
Data Analysis: Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Radiometric Kinase Assay (P32)
This traditional "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a substrate.[7]
Materials:
Kinase of interest
Protein or peptide substrate
Thiazole-based compound
[γ-32P]ATP
Non-radiolabeled ATP
Kinase Reaction Buffer
Stop Solution (e.g., phosphoric acid)
Phosphocellulose paper or other binding membrane
Scintillation counter and scintillation fluid
Procedure:
Compound Preparation: Prepare serial dilutions of the thiazole-based compound in the appropriate buffer.
Reaction Mixture Preparation:
Prepare a master mix containing Kinase Reaction Buffer, substrate, and the thiazole compound at various concentrations.
Initiate Kinase Reaction:
Add the kinase to the reaction mixture.
Initiate the reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP.
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
Stop Reaction and Spotting:
Stop the reaction by adding an aliquot of the reaction mixture to a Stop Solution.
Spot a portion of the stopped reaction onto phosphocellulose paper.
Washing:
Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
Quantification:
Place the dried phosphocellulose papers into scintillation vials with scintillation fluid.
Measure the radioactivity using a scintillation counter.
Data Analysis: Determine the amount of phosphate incorporated into the substrate and calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Disclaimer
The protocols and data presented in this document are for illustrative purposes and are based on generalized methodologies for kinase inhibitor characterization. Researchers should optimize assay conditions for their specific kinase and thiazole-based compounds of interest. Always follow appropriate laboratory safety procedures, especially when working with radioactive materials.
Application Notes and Protocols for Cell-Based Assays of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for developing and utilizing cell-based assays to characterize the biological activity of 4-(4-Trifluo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and utilizing cell-based assays to characterize the biological activity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. This compound belongs to the 2-aminothiazole class, a scaffold known for a wide range of pharmacological activities, including potential anticancer and anti-inflammatory effects. The following protocols are designed to be a starting point for investigating the cytotoxicity and impact on key cellular signaling pathways of this compound.
Storage: For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For use in assays, stock solutions in anhydrous DMSO can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine based on the known activities of structurally related 2-aminothiazole derivatives. This data is for illustrative purposes to guide assay development and data analysis.
Table 1: Cytotoxicity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in Cancer Cell Lines
Cell Line
Cancer Type
Assay
Incubation Time (hours)
IC₅₀ (µM)
A549
Lung Carcinoma
MTT
72
15.8
MCF-7
Breast Adenocarcinoma
MTT
72
22.5
PC-3
Prostate Cancer
MTT
72
18.2
HCT116
Colorectal Carcinoma
MTT
72
25.1
Table 2: Inhibition of NF-κB Signaling by 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
Cell Line
Reporter Assay
Stimulant
Incubation Time (hours)
EC₅₀ (µM)
HEK293-NF-κB-luc
Luciferase Reporter
TNF-α (10 ng/mL)
24
8.9
Table 3: Effect of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine on PI3K/Akt Pathway Phosphorylation
Cell Line
Protein Target
Treatment Concentration (µM)
Treatment Time (hours)
% Inhibition of Phosphorylation (vs. Control)
A549
p-Akt (Ser473)
10
6
45%
A549
p-Akt (Ser473)
20
6
78%
Experimental Protocols
Preparation of Compound Stock Solution
Objective: To prepare a high-concentration stock solution of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine for use in cell-based assays.
Weigh out a precise amount of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine powder in a sterile microcentrifuge tube.
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to a tube containing 2.44 mg of the compound, add 1 mL of DMSO.
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine on the proliferation of cancer cell lines.
Materials:
Selected cancer cell lines (e.g., A549, MCF-7)
Complete cell culture medium (specific to the cell line)
96-well flat-bottom cell culture plates
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine stock solution (10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multi-well plate reader
Protocol:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 10 mM stock solution of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
Incubate the plate for 72 hours at 37°C and 5% CO₂.
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
Formazan Solubilization:
Carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
Data Acquisition:
Measure the absorbance at 570 nm using a multi-well plate reader.
Data Analysis:
Subtract the absorbance of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine on the NF-κB signaling pathway.
Materials:
HEK293 cells stably expressing an NF-κB luciferase reporter construct (HEK293-NF-κB-luc)
Complete cell culture medium
White, clear-bottom 96-well cell culture plates
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine stock solution (10 mM in DMSO)
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activators
Luciferase assay reagent
Luminometer plate reader
Protocol:
Cell Seeding:
Seed HEK293-NF-κB-luc cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C and 5% CO₂.
Compound Treatment:
Prepare serial dilutions of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in serum-free medium.
Pre-treat the cells with the compound for 1-2 hours before stimulation.
Stimulation:
Add TNF-α to the wells to a final concentration of 10 ng/mL to induce NF-κB activation. Include an unstimulated control.
Incubate the plate for an additional 6-24 hours.
Luciferase Assay:
Equilibrate the plate and the luciferase assay reagent to room temperature.
Carefully remove the medium and add 50 µL of 1X cell lysis buffer. Incubate for 10 minutes at room temperature with gentle shaking.
Add 50 µL of luciferase assay reagent to each well.
Measure the luminescence using a luminometer.
Data Analysis:
Subtract the background luminescence (wells with no cells).
Normalize the data by expressing the luminescence of each treated well as a percentage of the TNF-α stimulated control.
Plot the percentage of inhibition against the log concentration of the compound to determine the EC₅₀ value.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Objective: To investigate the effect of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
Selected cancer cell lines (e.g., A549)
6-well cell culture plates
4-(4-Trifluoromethylphenyl)thiazol-2-ylamine stock solution (10 mM in DMSO)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with various concentrations of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine for the desired time (e.g., 6 hours).
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
Separate the proteins by electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection:
Incubate the membrane with ECL substrate.
Capture the chemiluminescent signal using an imaging system.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin).
Express the results as a fold change or percentage of the untreated control.
Mandatory Visualizations
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine synthesis. This documen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine synthesis. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to optimize reaction outcomes.
This section addresses common issues encountered during the synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine via the Hantzsch thiazole synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
Purity of Reactants and Solvents: Impurities in the starting materials, particularly the α-bromoketone (2-bromo-1-(4-trifluoromethylphenyl)ethanone) and thiourea, can lead to unwanted side reactions. The presence of water can also negatively impact the reaction.
Recommendation: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Use anhydrous solvents to minimize water content.
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
Recommendation: Ethanol is a commonly used and effective solvent for this synthesis.[1] Solvent screening can be beneficial; methanol, acetonitrile, and DMF have also been used, with varying success.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[2] Refer to the data in Table 1 for a comparison of different reaction conditions.
Incomplete Reaction: The reaction may not have gone to completion.
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature.
Product Precipitation: The product, 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, is often isolated by precipitation.
Recommendation: After the reaction is complete, pouring the cooled reaction mixture into cold water can facilitate precipitation.[3] Neutralizing the reaction mixture with a mild base like sodium bicarbonate can also aid in precipitating the free amine product.[3]
Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?
A2: While the Hantzsch synthesis is generally clean, side reactions can occur.
Potential Side Products:
Bis-thiazole formation: Reaction of the product with another molecule of the α-bromoketone.
Hydrolysis of α-bromoketone: The presence of water can lead to the hydrolysis of the α-bromoketone back to the ketone.
Over-alkylation: The amino group of the product can potentially react further.
Minimization Strategies:
Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the α-bromoketone.[3][4]
Temperature Control: Avoid excessively high temperatures, which can promote side reactions.
Anhydrous Conditions: As mentioned, using dry solvents and reagents minimizes hydrolysis.
Q3: How do I choose the right catalyst for this synthesis?
A3: While the Hantzsch synthesis can often proceed without a catalyst, certain catalysts can improve the reaction rate and yield.
Homogeneous Catalysts: Lewis acids or Brønsted acids can be used, but may require anhydrous conditions.
Heterogeneous Catalysts: Solid-supported catalysts like copper silicate have been shown to be effective, offering the advantage of easy removal by filtration and potential for recycling.[1]
Catalyst-Free Conditions: Many protocols for the Hantzsch synthesis are catalyst-free, relying on thermal energy to drive the reaction.[5] This simplifies the reaction setup and purification.
Data Presentation
Table 1: Optimization of Reaction Conditions for 4-Aryl-2-aminothiazole Synthesis
The following table summarizes the effect of different solvents and catalysts on the yield of 4-aryl-2-aminothiazole synthesis, providing a basis for optimizing the synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Protocol 1: Synthesis of 2-bromo-1-(4-trifluoromethylphenyl)ethanone
This protocol describes the synthesis of the key starting material, the α-bromoketone.
Materials:
1-(4-Trifluoromethylphenyl)ethanone
Copper(II) Bromide (CuBr₂)
Ethyl Acetate (EtOAc)
Procedure:
A mixture of 1-(4-trifluoromethylphenyl)ethanone (1 equivalent) and copper(II) bromide (2.1 equivalents) in ethyl acetate is prepared in a round-bottom flask.[7]
After cooling to room temperature, the mixture is filtered to remove the copper salts.
The filtrate is concentrated under reduced pressure.
The crude product is purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 2-bromo-1-(4-trifluoromethylphenyl)ethanone.[7]
Protocol 2: Synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
This protocol is a general procedure for the Hantzsch thiazole synthesis adapted for the target molecule.
Materials:
2-bromo-1-(4-trifluoromethylphenyl)ethanone
Thiourea
Absolute Ethanol
Deionized Water
5% Sodium Bicarbonate solution
Procedure:
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-trifluoromethylphenyl)ethanone (1.0 equivalent) in absolute ethanol.
Add thiourea (1.1-1.5 equivalents) to the solution.[3]
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]
After completion, allow the reaction mixture to cool to room temperature.
Pour the cooled reaction mixture into a beaker containing cold deionized water to induce precipitation.[3]
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
Wash the filter cake with deionized water to remove any inorganic salts.
Dry the crude product in a desiccator or a vacuum oven at a low temperature to obtain 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Visualizations
Reaction Pathway
The synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine proceeds via the Hantzsch thiazole synthesis mechanism.
Identifying common side products in the Hantzsch thiazole synthesis
For researchers, scientists, and professionals in drug development, the Hantzsch thiazole synthesis is a fundamental tool for constructing the thiazole ring, a key component in many pharmacologically active compounds. Wh...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the Hantzsch thiazole synthesis is a fundamental tool for constructing the thiazole ring, a key component in many pharmacologically active compounds. While generally a high-yielding and reliable reaction, certain experimental conditions can lead to the formation of undesired side products, complicating purification and reducing the overall efficiency of the synthesis. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Hantzsch thiazole synthesis?
A1: The most frequently encountered side products in the Hantzsch thiazole synthesis are:
3-Substituted 2-imino-2,3-dihydrothiazoles: These isomers are particularly common when using N-monosubstituted thioureas as the starting material, especially under acidic reaction conditions.[1]
α-Thiocyanoketones: These can form as byproducts through the rearrangement of an intermediate.
1,4-Dithiins: The self-condensation of α-thioketones, which can be formed in situ, can lead to the formation of 1,4-dithiin derivatives.
Q2: What reaction conditions favor the formation of the desired 2-aminothiazole over its 2-imino-2,3-dihydrothiazole isomer?
A2: The formation of the desired 2-aminothiazole is favored in neutral or basic conditions. The use of acidic conditions has been shown to promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]
Q3: How can I minimize the formation of α-thiocyanoketones?
A3: The formation of α-thiocyanoketones can often be suppressed by carefully controlling the reaction temperature and the rate of addition of the α-haloketone to the thioamide solution. Running the reaction at a lower temperature and adding the α-haloketone slowly can help to minimize this side reaction.
Q4: Are there any alternative methods to the classical Hantzsch synthesis that might offer better selectivity?
A4: Yes, several modifications and alternative methods have been developed. Microwave-assisted synthesis has been shown to often provide higher yields and cleaner products in shorter reaction times. Additionally, the use of specific catalysts and solvent systems can improve the selectivity of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Hantzsch thiazole synthesis, with a focus on identifying and mitigating the formation of common side products.
Issue
Potential Cause
Recommended Solution
Low yield of the desired thiazole product.
Formation of significant amounts of side products.
Analyze the crude reaction mixture by techniques such as TLC, LC-MS, or NMR to identify the major side products. Based on the identified side products, adjust the reaction conditions as detailed below.
Presence of an isomeric byproduct, especially when using N-substituted thioureas.
The reaction was carried out under acidic conditions, favoring the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[1]
Perform the reaction in a neutral or slightly basic medium. For example, instead of using an acid catalyst, the reaction can be run in a solvent like ethanol or methanol. If a base is needed for work-up, a mild base like sodium bicarbonate can be used.
Formation of a byproduct identified as an α-thiocyanoketone.
The reaction conditions may favor the rearrangement of the S-alkylated intermediate.
Try running the reaction at a lower temperature. A slower, dropwise addition of the α-haloketone to the thiourea solution can also be beneficial.
Observation of a high molecular weight byproduct, possibly a 1,4-dithiin.
Self-condensation of an α-thioketone intermediate.
This can sometimes be suppressed by using a slight excess of the thioamide relative to the α-haloketone, which can help to trap the intermediate before it dimerizes.
Difficulty in purifying the final product.
The crude product is a mixture of the desired thiazole and one or more side products with similar polarities.
Recrystallization is often an effective method for purifying 2-aminothiazoles.[2] If recrystallization is not sufficient, column chromatography on silica gel may be necessary. A patent for the purification of 2-aminothiazole describes a method involving precipitation with sulfur dioxide, which could be explored for challenging separations.[3]
Quantitative Analysis of Product Distribution
The ratio of the desired 2-(N-substituted amino)thiazole to the isomeric 3-substituted 2-imino-2,3-dihydrothiazole is highly dependent on the reaction conditions. The following table summarizes the effect of acidic conditions on the product distribution for the reaction of chloroacetone with N-methylthiourea.
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]
Remove the reaction from the heat and allow the solution to cool to room temperature.
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.[2]
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake with cold deionized water to remove any remaining salts.
Spread the collected solid on a watch glass and allow it to air dry completely. The crude product can be further purified by recrystallization from methanol or ethanol.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the Hantzsch thiazole synthesis, including the formation of the desired product and a common side product.
Caption: The reaction mechanism for the Hantzsch thiazole synthesis.
Caption: Competing pathways leading to the desired aminothiazole and the iminothiazole side product.
Caption: A general experimental workflow for the Hantzsch thiazole synthesis.
Technical Support Center: Troubleshooting Low Solubility of Thiazole Compounds in Biological Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of lo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low aqueous solubility of thiazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiazole compounds exhibit low solubility in aqueous biological buffers?
A1: The low aqueous solubility of many thiazole derivatives is often inherent to their chemical structure. Thiazole-containing compounds can be hydrophobic and may have high crystal lattice energy, making them difficult to dissolve in aqueous solutions. Over 70% of new chemical entities, including many thiazole derivatives, are poorly water-soluble, which can significantly hinder their evaluation in biological assays.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer. It is a non-equilibrium measurement suitable for high-throughput screening in early drug discovery. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent and is determined by allowing the solid compound to equilibrate with the buffer over a longer period (e.g., 24 hours). Thermodynamic solubility is crucial for lead optimization and formulation development. For initial screening, kinetic solubility is often sufficient, but for later-stage development, thermodynamic solubility is more informative.
Q3: My compound is dissolved in a DMSO stock, but precipitates when I add it to my assay buffer. Why is this happening?
A3: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous buffer. The significant change in solvent polarity when a small volume of DMSO stock is diluted into a large volume of aqueous buffer can cause the compound's solubility limit to be exceeded, leading to precipitation. This is a common issue related to kinetic solubility.
Q4: Can the composition of my biological buffer affect the solubility of my thiazole compound?
A4: Yes, buffer composition, including pH and the presence of salts or proteins, can significantly impact compound solubility. For ionizable thiazole compounds, pH is a critical factor. The presence of high salt concentrations can sometimes lead to a "salting-out" effect, reducing solubility. Conversely, proteins in the media, such as albumin, can sometimes improve the apparent solubility of a compound.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
If you observe precipitation when diluting your DMSO stock solution into your aqueous assay buffer, follow this troubleshooting workflow.
Troubleshooting workflow for compound precipitation.
Step-by-Step Troubleshooting:
Reduce Final Compound Concentration: Your compound may be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration in your specific assay buffer.
Lower Final DMSO Concentration: While DMSO is a common co-solvent, its final concentration should ideally be kept below 0.5% (v/v) in most cell-based assays to avoid solvent-induced artifacts and toxicity. High DMSO concentrations can also contribute to precipitation.
Optimize Buffer Conditions:
pH Adjustment: For thiazole compounds with ionizable groups (e.g., amines), adjusting the buffer pH can significantly increase solubility. For a basic compound, lowering the pH can form a more soluble salt. Conversely, for an acidic compound, increasing the pH can improve solubility.
Use of Co-solvents: If your assay can tolerate it, consider using a small percentage of a water-miscible organic co-solvent in your final buffer.
Consider Advanced Formulation Strategies: If the above steps are not successful, more advanced techniques may be necessary. These include:
Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its apparent water solubility.
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
Solid Dispersions: The compound is dispersed within a hydrophilic solid carrier to improve wettability and dissolution.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Inconsistent results, such as variable IC50 values, can be a
Optimization
Technical Support Center: Optimizing Coupling Reactions with 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
Welcome to the technical support center for optimizing coupling reactions involving 4-(4-trifluoromethylphenyl)thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing coupling reactions involving 4-(4-trifluoromethylphenyl)thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 4-(4-trifluoromethylphenyl)thiazol-2-ylamine in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the molecule. The trifluoromethyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the 2-amino group on the thiazole ring. This can make N-arylation reactions, such as the Buchwald-Hartwig amination, more difficult. Additionally, the thiazole ring itself can coordinate to the metal catalyst, potentially leading to catalyst inhibition.
Q2: Which type of coupling reaction is most suitable for N-arylation of this substrate?
A2: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and is generally a good starting point.[1][2] However, due to the reduced nucleophilicity of the amine, careful optimization of the catalyst system is crucial. Ullmann condensation, a copper-catalyzed reaction, can also be an effective alternative, particularly for aryl iodides and bromides, though it often requires higher reaction temperatures.[3][4]
Q3: How does the choice of aryl halide affect the reaction outcome?
A3: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[5] Aryl iodides are the most reactive and are often a good choice for initial experiments, especially in Ullmann couplings. Aryl bromides are also widely used and often provide a good balance of reactivity and stability. Aryl chlorides are the least reactive and typically require more specialized, electron-rich, and bulky phosphine ligands in Buchwald-Hartwig reactions to facilitate the challenging oxidative addition step.
Q4: Can I perform a Suzuki-Miyaura coupling with this molecule?
A4: Suzuki-Miyaura coupling is primarily a C-C bond-forming reaction. To utilize 4-(4-trifluoromethylphenyl)thiazol-2-ylamine in a Suzuki reaction, you would first need to introduce a halide (e.g., bromine or iodine) or a boronic acid/ester functionality onto the thiazole ring, if not already present. If your goal is to couple an aryl group to the amine (C-N coupling), Buchwald-Hartwig or Ullmann reactions are more appropriate.
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
Issue 1: Low or No Product Yield
Potential Cause
Recommended Solution
Inactive Catalyst
Switch to a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that readily forms the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically 1.1:1 to 1.5:1) to promote reduction to Pd(0).[1]
Inappropriate Ligand
For electron-deficient amines like 4-(4-trifluoromethylphenyl)thiazol-2-ylamine, use bulky, electron-rich biaryl phosphine ligands. Good starting points include XPhos, SPhos, or BrettPhos.[1][2] These ligands promote the crucial reductive elimination step.
Ineffective Base
The pKa of 2-aminothiazoles is lower than that of anilines, making them more acidic. Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice. If base-sensitive functional groups are present, consider weaker bases like Cs₂CO₃ or K₃PO₄, but be prepared to use higher temperatures.[6]
Unsuitable Solvent
Use high-boiling, non-coordinating solvents like toluene or dioxane. Avoid chlorinated solvents and coordinating solvents like acetonitrile or pyridine, which can inhibit the palladium catalyst.[1]
Low Reaction Temperature
These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy, especially with less reactive coupling partners.[1]
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide)
Potential Cause
Recommended Solution
β-Hydride Elimination
This side reaction can compete with the desired C-N bond formation. Using a bulkier phosphine ligand can sterically disfavor this pathway.[1]
Reaction Conditions Too Harsh
A lower reaction temperature or a less aggressive base may reduce the rate of side reactions.
Ullmann Condensation Troubleshooting
Issue 1: Reaction Stalls or Low Conversion
Potential Cause
Recommended Solution
Insufficient Temperature
Traditional Ullmann reactions often require high temperatures (>150 °C).[3] If the reaction is sluggish, a gradual increase in temperature may be necessary.
Catalyst Inactivity
Use a source of Cu(I), such as CuI, which is often more active than Cu(0) or Cu(II) salts. The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly accelerate the reaction and allow for lower reaction temperatures.[7]
Poor Solvent Choice
High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the solubility of the reactants and to reach the required reaction temperatures.[3]
Data Presentation
The following tables provide representative, albeit general, starting conditions for various coupling reactions based on literature for similar substrates. Optimization will likely be required for your specific combination of reactants.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
Parameter
Condition
Palladium Source
Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Pre-catalyst (1-2 mol%)
Ligand
XPhos, SPhos, or BrettPhos (1.1-1.5 eq. relative to Pd)
Base
NaOtBu or K₃PO₄ (2-3 equivalents)
Solvent
Toluene or Dioxane (anhydrous)
Temperature
80-110 °C
Reaction Time
12-24 hours
Table 2: Representative Conditions for Ullmann Condensation
Parameter
Condition
Copper Source
CuI (10-20 mol%)
Ligand
1,10-Phenanthroline or L-Proline (20-40 mol%)
Base
K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent
DMF or DMSO (anhydrous)
Temperature
110-160 °C
Reaction Time
24-48 hours
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 4-(4-trifluoromethylphenyl)thiazol-2-ylamine (1.2 mmol), and the base (e.g., NaOtBu, 2.0 mmol).
In a separate vial, in a glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.022 mmol).
Add the catalyst/ligand mixture to the Schlenk tube.
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ullmann Condensation
To a dry Schlenk tube, add the aryl iodide (1.0 mmol), 4-(4-trifluoromethylphenyl)thiazol-2-ylamine (1.2 mmol), CuI (0.1 mmol), the ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 140 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
How to avoid impurities during the synthesis of 4-arylthiazol-2-amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-arylthiazol-2-amines. Our goal is to help you optimize your synthetic protocols, minimize impurities, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-arylthiazol-2-amines, and what are the key reactants?
The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide, most commonly thiourea, to form the 2-aminothiazole ring.[1][2]
Q2: What are the primary sources of impurities in the synthesis of 4-arylthiazol-2-amines?
Impurities can arise from several sources:
Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions.[4]
Side Reactions: The formation of isomeric byproducts, such as 3-substituted 2-imino-2,3-dihydrothiazoles, is a common issue, particularly under acidic conditions.[5]
Incomplete Reactions: Unreacted starting materials can contaminate the final product.
Degradation: Harsh reaction conditions, such as prolonged heating, can lead to the degradation of reactants or the desired product.
Q3: How can I monitor the progress of the reaction to avoid over-running or incomplete reactions?
Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.
Q4: What are N-nitrosamine impurities, and should I be concerned about them in my synthesis?
N-nitrosamines are a class of potent genotoxic impurities that can form from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites) under acidic conditions.[6] While the primary product is a primary amine, the presence of any secondary or tertiary amine impurities in starting materials or formed as byproducts could potentially lead to the formation of N-nitrosamines if nitrosating agents are present. It is crucial to assess the risk of their formation and control the quality of starting materials and reagents.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 4-arylthiazol-2-amines and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Cause
Suggested Solution
Poor Quality Starting Materials
Ensure the purity of the α-haloketone and thiourea. Synthesize and purify the α-haloketone if commercial sources are of low quality. Use high-purity thiourea.[7]
Suboptimal Reaction Conditions
Optimize reaction temperature and time. Consider using microwave irradiation to reduce reaction times and potentially improve yields.[8][9][10] Screen different solvents; ethanol or methanol are commonly used, but solvent-free conditions have also been reported to be effective.[1][4]
Incomplete Reaction
Monitor the reaction closely using TLC. If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. Ensure proper stoichiometry of reactants; a slight excess of thiourea is often used.[1][11]
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause
Suggested Solution
Formation of Isomeric Byproducts
The formation of 3-substituted 2-imino-2,3-dihydrothiazoles is favored under acidic conditions.[5] Maintain a neutral or slightly basic pH during the reaction. Work-up with a mild base solution (e.g., 5% sodium carbonate) can help neutralize any acid formed and precipitate the desired product.[1]
Unreacted Starting Materials
See "Incomplete Reaction" under Problem 1 . Purification via recrystallization or column chromatography will be necessary to remove unreacted starting materials.
Side Reactions from Impure Reagents
If the corresponding amide contaminates the thioamide, oxazole byproducts can form. Ensure the purity of your thiourea.
Problem 3: Difficulty in Product Purification
Possible Cause
Suggested Solution
"Oiling Out" During Recrystallization
This occurs when the product comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the product or if the product is highly impure.[12] Ensure the solvent's boiling point is below the product's melting point. If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization.
Poor Separation in Column Chromatography
The choice of eluent is critical. For aminothiazoles, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[13][14] The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic amine product on the acidic silica gel.[14]
Product is Highly Soluble in the Reaction Solvent
After the reaction is complete, if the product does not precipitate upon cooling, the solvent can be removed under reduced pressure. The residue can then be triturated with a solvent in which the product is sparingly soluble to induce precipitation, or purified directly by column chromatography.
Quantitative Data Summary
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of 4-Arylthiazol-2-amines
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole [1][2]
Materials:
2-Bromoacetophenone (5.0 mmol, 1.0 g)
Thiourea (7.5 mmol, 0.57 g)
Methanol (5 mL)
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Deionized Water
Procedure:
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.
Add methanol and a magnetic stir bar.
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
Monitor the reaction progress by TLC.
Once the reaction is complete, remove it from the heat and allow the solution to cool to room temperature.
Pour the reaction contents into a beaker containing the 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake with cold deionized water to remove any residual salts.
Allow the product to air dry completely on a watch glass.
Protocol 2: Microwave-Assisted Synthesis of 4-Arylthiazol-2-amines [2][9]
Materials:
α-Haloketone (1 mmol)
Thiourea or substituted thioamide (1.1-1.5 mmol)
Methanol or ethanol (as per reaction requirements)
Procedure:
Combine the α-haloketone and thiourea/thioamide in a microwave reaction vessel.
Add the appropriate solvent.
Seal the vessel and place it in the microwave reactor.
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
After the reaction is complete, cool the vessel to room temperature.
Proceed with the work-up as described in the classical synthesis protocol (precipitation with a mild base and filtration).
Protocol 3: Purification by Recrystallization [17][18]
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane are often suitable for 4-arylthiazol-2-amines.
Procedure:
Dissolve the crude product in the minimum amount of boiling solvent.
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and filtering the hot solution (hot gravity filtration).
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to allow for crystal formation.
Further cooling in an ice bath can maximize the yield of the crystals.
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals thoroughly.
Protocol 4: Purification by Flash Column Chromatography [12][13][19]
Stationary Phase: Silica gel (230-400 mesh) is typically used.
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point. The polarity is gradually increased to elute the more polar product. For basic compounds like 2-aminothiazoles that may streak on silica, adding a small percentage (e.g., 0.5-1%) of triethylamine or ammonia to the eluent can improve peak shape.
Procedure:
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
Begin elution with the non-polar solvent, gradually increasing the polarity of the mobile phase.
Collect fractions and monitor them by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis and purification of 4-arylthiazol-2-amines.
Caption: Troubleshooting logic for identifying and resolving common issues in 4-arylthiazol-2-amine synthesis.
Technical Support Center: Stability of Trifluoromethyl Compounds in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues enc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with trifluoromethyl (-CF₃) compounds dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF₃) group so common in pharmaceuticals, and is it normally stable?
A1: The trifluoromethyl group is widely used in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group generally very stable to chemical, thermal, and photochemical degradation.[1] Its electron-withdrawing nature and lipophilicity can significantly improve a molecule's pharmacokinetic profile.[1]
Q2: I've observed degradation of my trifluoromethyl-containing compound in my DMSO stock solution. What could be the cause?
A2: While the -CF₃ group itself is robust, instability in DMSO can arise from several factors. The primary suspect is often the interaction with the DMSO solvent itself, especially for trifluoromethyl ketones or other structures where the -CF₃ group is attached to an electron-deficient carbon. The oxygen atom of DMSO can act as a nucleophile, potentially initiating a degradation cascade. Additionally, the presence of contaminants like water or trace amounts of acids or bases can accelerate the decomposition of either the compound or the DMSO, creating a reactive environment.[2][3]
Q3: Are certain types of trifluoromethyl compounds more susceptible to degradation in DMSO?
A3: Yes, trifluoromethyl compounds where the -CF₃ group is adjacent to a carbonyl group (e.g., trifluoromethyl ketones) or another electron-withdrawing group are particularly susceptible.[4][5][6] This is because the carbon atom of the -CF₃ group becomes more electrophilic and thus a more likely target for nucleophilic attack. The stability can also be influenced by the overall molecular structure and the presence of other functional groups.
Q4: How does water content in DMSO affect the stability of my compound?
A4: The presence of water in DMSO can be a critical factor in compound stability. Studies have shown that for general compound libraries, water is a more significant cause of compound loss than oxygen.[7] Water can participate in hydrolysis reactions, and its presence can alter the polarity and reactivity of the DMSO solution. For trifluoromethyl compounds, water could facilitate the hydrolysis of intermediates formed from the initial reaction with DMSO.
Q5: What are the typical storage conditions to maximize the stability of trifluoromethyl compounds in DMSO?
A5: To maximize stability, stock solutions in DMSO should be stored at low temperatures, typically -20°C or -80°C. Minimizing freeze-thaw cycles is also crucial, as this can introduce moisture and accelerate degradation.[7] Aliquoting stock solutions into smaller, single-use volumes is a highly recommended practice. Using high-purity, anhydrous DMSO is also essential to minimize water-related degradation.
Troubleshooting Guides
Problem: Unexpected peaks appear in the LC-MS analysis of my compound after a short time in DMSO.
Possible Cause
Troubleshooting Step
Expected Outcome
Compound Degradation
1. Immediately re-analyze a freshly prepared solution of the compound in a different, less nucleophilic solvent (e.g., acetonitrile, DMF) for comparison. 2. Perform a time-course stability study by analyzing the DMSO solution at several time points (e.g., 0, 2, 8, 24 hours) using LC-MS.
If the new peaks are absent in the alternative solvent but grow over time in DMSO, it confirms DMSO-mediated degradation.
DMSO-Related Artifacts
1. Inject a blank sample of the same batch of DMSO (and any other additives) into the LC-MS. 2. Check for known DMSO degradation products or adducts in your mass spectrometry data.
This will help differentiate between compound degradation and artifacts originating from the solvent itself.
Contamination
1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. 2. Ensure all labware is scrupulously clean and dry.
If the issue disappears with fresh solvent and clean equipment, contamination was the likely cause.
Problem: The potency of my trifluoromethyl compound decreases in cell-based assays over time.
Possible Cause
Troubleshooting Step
Expected Outcome
Degradation in DMSO Stock
1. Prepare fresh dilutions for your assay directly from a solid sample or a newly prepared, high-concentration stock. 2. Conduct a stability study on your DMSO stock solution under its storage conditions using an analytical method like HPLC or ¹⁹F NMR.
Consistent potency with fresh solutions suggests the issue lies with the stability of the stored DMSO stock.
Instability in Assay Media
1. Incubate the compound in the complete cell culture media (without cells) for the duration of the assay. 2. Analyze samples at different time points to check for degradation in the assay buffer.
If the compound degrades in the media, this indicates an issue with the formulation or buffer components, not just the DMSO stock.
Interaction with Assay Components
1. Review the composition of your assay media for components that might react with your compound. 2. Simplify the assay buffer to identify the problematic component.
This helps to isolate specific chemical incompatibilities within the experimental setup.
Proposed Degradation Pathway
While the exact mechanism can vary, a plausible degradation pathway for an electrophilic trifluoromethyl compound in DMSO involves nucleophilic attack by the DMSO oxygen. This can lead to the formation of an unstable oxosulfonium intermediate, which may then undergo further reactions, potentially involving trace water, leading to hydrolysis of the trifluoromethyl group.
Caption: Proposed mechanism for DMSO-mediated degradation.
Experimental Protocols
Protocol 1: Rapid Stability Assessment using LC-MS
Objective: To quickly determine if a trifluoromethyl compound is stable in DMSO over a typical experimental timeframe.
Materials:
Trifluoromethyl compound
High-purity, anhydrous DMSO
Acetonitrile (ACN) or other suitable solvent for control
LC-MS system
Procedure:
Prepare a 10 mM stock solution of the compound in DMSO.
Prepare a 10 mM stock solution of the compound in ACN (as a control).
Immediately dilute an aliquot of each stock solution to a suitable concentration for LC-MS analysis (e.g., 10 µM) and inject (Time = 0 hours).
Store the stock solutions at room temperature.
At subsequent time points (e.g., 2, 8, 24, and 48 hours), dilute and inject samples from both stock solutions.
Monitor the peak area of the parent compound and the appearance of any new peaks.
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10-15% over 24 hours may indicate significant instability.
Caption: Workflow for a rapid LC-MS stability study.
Protocol 2: Quantitative Stability Analysis using ¹⁹F NMR
Objective: To quantitatively measure the degradation of a trifluoromethyl compound in DMSO-d₆ and identify potential fluorinated degradants.
Materials:
Trifluoromethyl compound
DMSO-d₆
Stable fluorinated internal standard (e.g., trifluoroacetic acid, if non-reactive)
NMR spectrometer with fluorine probe
Procedure:
Dissolve a precisely weighed amount of the trifluoromethyl compound and the internal standard in DMSO-d₆ in an NMR tube.
Acquire a ¹⁹F NMR spectrum immediately (Time = 0).[8]
Store the NMR tube under the desired conditions (e.g., room temperature).
Acquire subsequent ¹⁹F NMR spectra at various time points.
Integrate the signal of the parent compound's -CF₃ group and the internal standard.
Data Analysis: The ratio of the parent compound's integral to the internal standard's integral will be proportional to its concentration. Track this ratio over time to determine the rate of degradation. New peaks in the ¹⁹F spectrum indicate the formation of new fluorinated species.[9]
Data Summary Tables
Table 1: Alternative Solvents to DMSO
For compounds showing instability in DMSO, consider the following alternatives. Final selection will depend on solubility and compatibility with the intended assay.
Solvent
Properties
Potential Applications
Considerations
N,N-Dimethylformamide (DMF)
Polar aprotic
General purpose solvent, often used in synthesis.
Can also be reactive; stability should be confirmed.
Acetonitrile (ACN)
Polar aprotic
Good for analytical chemistry (LC-MS friendly).
Lower solubilizing power for some compounds compared to DMSO.
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Thiazole Derivatives
Welcome to the technical support center for the analysis of complex NMR spectra of fluorinated thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide gu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of complex NMR spectra of fluorinated thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why does my baseline in the ¹⁹F NMR spectrum appear rolled or distorted?
A rolling or distorted baseline is a common artifact in ¹⁹F NMR spectroscopy that can significantly complicate the phasing and integration of your signals. Several factors can contribute to this issue:
Large Spectral Width: The ¹⁹F nucleus has a very wide chemical shift range, and acquiring a spectrum over a large spectral width can often lead to baseline distortions.[1]
Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a rolling baseline.[1][2]
Acoustic Ringing: The high-power radiofrequency pulse used in NMR can cause the probe to vibrate, a phenomenon known as acoustic ringing. This can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.
Q2: I see small, unevenly spaced peaks surrounding my main signal in the ¹⁹F NMR spectrum. What are they?
These are most likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small fraction of your fluorinated thiazole molecules will contain a ¹³C atom adjacent to the ¹⁹F atom. This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This asymmetry arises because the isotopic effect of ¹³C on the ¹⁹F chemical shift can be significant, causing the center of the satellite doublet to not coincide with the main signal from the ¹²C-bound ¹⁹F.
Q3: Why is the signal-to-noise ratio (S/N) in my ¹⁹F NMR spectrum poor?
A poor signal-to-noise ratio can be attributed to several factors:
Insufficient Number of Scans: Due to the lower gyromagnetic ratio of ¹⁹F compared to ¹H, more scans may be needed to achieve a comparable S/N.
Incorrect Pulse Width Calibration: An improperly calibrated 90° pulse width will lead to inefficient excitation of the fluorine nuclei and a lower signal intensity.
Long Relaxation Times (T1): Fluorine nuclei can have long T1 relaxation times. If the relaxation delay (d1) is too short, the nuclei will not fully relax between scans, leading to signal saturation and reduced intensity. For quantitative results, the relaxation delay should be at least five times the longest T1 of interest.[3]
Sample Concentration: The concentration of your sample may be too low for the desired experiment.
Q4: The splitting patterns in my ¹H NMR spectrum are much more complex than I anticipated for my fluorinated thiazole derivative. Why is this?
The complexity arises from couplings between protons and fluorine atoms (JHF). These couplings can occur over multiple bonds and often have magnitudes similar to or larger than proton-proton couplings (JHH). This results in overlapping multiplets and second-order effects, making the spectrum difficult to interpret. Long-range couplings (e.g., ⁴JHF, ⁵JHF) are common in fluorinated aromatic and heteroaromatic systems like thiazoles.
Q5: How can I simplify the complex ¹H NMR spectrum of my fluorinated thiazole?
Several techniques can be employed to simplify and interpret complex ¹H NMR spectra:
¹⁹F Decoupling: Running a ¹H{¹⁹F} NMR experiment will decouple the fluorine nuclei from the protons, resulting in a simplified spectrum showing only ¹H-¹H couplings. This can be invaluable for assigning the proton resonances.
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are powerful tools for elucidating the structure of your compound.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is particularly useful for identifying long-range couplings.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the acquisition and interpretation of NMR spectra of fluorinated thiazole derivatives.
1. Acquire the spectrum over a narrower spectral width if the approximate chemical shifts are known.2. Manually re-phase the spectrum, minimizing the first-order correction.3. Use a longer pre-acquisition delay to allow the FID to decay before acquisition.4. Acquire a background spectrum of the solvent and NMR tube to identify probe signals.
Poor Signal-to-Noise in ¹⁹F NMR
1. Insufficient number of scans.2. Incorrect pulse width.3. Short relaxation delay (d1).4. Low sample concentration.
1. Increase the number of scans.2. Calibrate the 90° pulse width for ¹⁹F on your sample.3. Measure the T1 of your fluorine signals and set d1 to at least 5x the longest T1.4. Increase the sample concentration if possible.
1. Acquire a ¹H{¹⁹F} decoupled spectrum to simplify the multiplets.2. Use 2D NMR experiments (COSY, HSQC, HMBC) to resolve correlations.3. For highly coupled systems, simulation of the spectra may be necessary for accurate analysis.
Missing Carbon Signals in ¹³C NMR
1. Long T1 relaxation times for quaternary carbons.2. Large ¹JCF coupling splitting the signal into a broad multiplet.
1. Increase the relaxation delay (d1) and the number of scans.2. Acquire a ¹³C{¹⁹F} decoupled spectrum to collapse the multiplet into a singlet.
Inaccurate Integration in Quantitative ¹⁹F NMR
1. Short relaxation delay.2. Non-uniform excitation across a wide spectral width.3. Baseline distortions.
1. Ensure the relaxation delay is sufficient for all signals to fully relax (≥ 5 x T1).[3]2. Use a calibrated pulse and ensure the transmitter offset is placed in the center of the signals of interest.3. Carefully correct the baseline before integration.
Data Presentation: Typical NMR Data for Fluorinated Thiazoles
The following tables summarize typical chemical shift ranges and coupling constants for fluorinated thiazole derivatives. Note that these values can be influenced by the solvent, concentration, and the nature of other substituents on the thiazole ring.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Fluorinated Thiazole Derivatives
Nucleus
Position on Thiazole Ring
Typical Chemical Shift (ppm)
Notes
¹H
H-5
6.2 - 7.5
Can be a singlet, doublet, or more complex multiplet depending on fluorine substitution.
¹³C
C-2
168 - 171
C-4
148 - 161
C-5
101 - 105
C attached to F
162 - 165
Observed as a doublet with a large ¹JCF coupling constant.
Table 2: Typical ¹⁹F Chemical Shift Ranges for Fluorinated Thiazole Derivatives
Fluorine Environment
Typical Chemical Shift (ppm) vs. CFCl₃
Ar-F (Fluorine on an aromatic ring)
-114 to -115
-CF₃
-60 to -70
Table 3: Typical J-Coupling Constants (Hz) in Fluorinated Thiazole Derivatives
Coupling
Typical Range (Hz)
Notes
¹J(¹³C-¹⁹F)
244 - 250
Large one-bond coupling.
²J(¹³C-¹⁹F)
~22
Two-bond coupling.
²J(¹H-¹⁹F)
59 - 61
Geminal coupling.
²J(¹⁹F-¹⁹F)
225 - 227
Geminal coupling in -CHF₂ groups.
³J(¹H-¹⁹F)
5 - 10
Vicinal coupling.
⁴J(¹H-¹⁹F)
1 - 3
Long-range coupling through the pi-system.
⁵J(¹H-¹⁹F)
< 1
Long-range coupling.
⁶J(¹H-¹⁹F)
~1.4
Observed in some systems with specific spatial arrangements.
Experimental Protocols
1. Standard ¹⁹F{¹H} NMR Spectroscopy
This protocol is for acquiring a standard proton-decoupled ¹⁹F NMR spectrum, which is useful for determining the chemical shifts and integrals of the fluorine signals.
Sample Preparation: Dissolve 5-10 mg of the fluorinated thiazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is free of any particulate matter.
Spectrometer Setup:
Tune the probe for ¹⁹F.
Set the temperature to 298 K.
Acquisition Parameters:
Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are observed.
Transmitter Offset (O1): Center the spectral width on the expected region for your fluorine signals (e.g., -120 ppm for Ar-F).
Pulse Width (P1): Use a calibrated 30° or 90° pulse.
Relaxation Delay (D1): Set to 1-2 seconds for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T1.
Number of Scans (NS): Typically 16 to 128 scans, depending on the sample concentration.
Processing:
Apply an exponential multiplication with a line broadening factor (LB) of 0.3-1.0 Hz.
Fourier transform the FID.
Phase the spectrum and perform baseline correction.
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
2. 2D ¹H-¹³C HSQC Spectroscopy
This experiment is crucial for correlating protons to their directly attached carbons.
Sample Preparation: A more concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) is recommended.
Spectrometer Setup:
Tune the probe for ¹H and ¹³C.
Set the temperature to 298 K.
Acquisition Parameters:
Pulse Program: A standard HSQC pulse sequence with gradients (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
Spectral Width (SW):
F2 (¹H dimension): Set to cover all proton signals (e.g., 10-12 ppm).
F1 (¹³C dimension): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
Number of Scans (NS): 2 to 8 scans per increment.
Number of Increments (in F1): 256 to 512.
Relaxation Delay (D1): 1-2 seconds.
Processing:
Apply a sine-bell window function in both dimensions.
Fourier transform the data.
Phase and baseline correct the spectrum.
Visualizations
Caption: Experimental workflow for NMR analysis of fluorinated thiazole derivatives.
Caption: Troubleshooting logic for complex NMR spectra of fluorinated thiazoles.
Technical Support Center: Overcoming Cancer Cell Resistance with Thiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing thiazole derivatives to overcome cancer c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing thiazole derivatives to overcome cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which thiazole derivatives overcome cancer cell resistance?
Thiazole derivatives employ a multi-pronged approach to combat cancer cell resistance. Their core mechanisms include:
Induction of Apoptosis: Many thiazole derivatives can trigger programmed cell death in resistant cancer cells, often through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic genes like Bax and PUMA, and the downregulation of anti-apoptotic genes such as Bcl-2.[1]
Inhibition of Efflux Pumps: Some thiazole derivatives can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These pumps are a major cause of multidrug resistance (MDR) as they actively expel chemotherapeutic drugs from cancer cells. By blocking these pumps, thiazole derivatives can restore the efficacy of conventional anticancer drugs.[2]
Targeting Key Signaling Pathways: Thiazole-based compounds have been shown to inhibit various signaling pathways that are crucial for cancer cell survival and proliferation. These include the PI3K/mTOR and EGFR pathways.[3][4][5]
Cell Cycle Arrest: Certain thiazole derivatives can halt the cell cycle at specific phases, such as the G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[1][6]
Inhibition of Metastasis: A number of thiazole derivatives have demonstrated the ability to block cancer cell migration and invasion, key processes in the metastatic cascade.[7]
Q2: Which classes of thiazole derivatives have shown significant promise in overcoming resistance?
Several classes of thiazole derivatives have demonstrated potent anticancer activity against resistant cell lines. These include:
Bis-thiazoles: These compounds have shown remarkable cytotoxic activities and the ability to induce apoptosis.[1]
Juglone-Bearing Thiopyrano[2,3-d]thiazoles: These derivatives are known to induce apoptosis in colorectal adenocarcinoma cells.[8]
Arylidene-hydrazinyl-thiazoles: This class of compounds has displayed profound apoptosis-inducing effects and the ability to cause cell cycle arrest.[6]
Pyridine-thiazole hybrids: These molecules have shown potential as anticancer agents by inducing genetic instability in tumor cells.[9]
Q3: Are there any clinically approved anticancer drugs based on the thiazole scaffold?
Yes, the thiazole moiety is a key structural component in several FDA-approved anticancer drugs, which underscores the therapeutic potential of this heterocyclic ring. Notable examples include:
Dasatinib: A BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[7][10]
Ixabepilone (an epothilone analog): A microtubule-stabilizing agent used for the treatment of metastatic or locally advanced breast cancer.
Tiazofurin: An inhibitor of inosine monophosphate dehydrogenase with activity against certain leukemias.[11]
Troubleshooting Guides
Problem: My thiazole derivative is not showing the expected cytotoxic effect on a resistant cancer cell line.
Potential Cause
Troubleshooting Step
Compound Purity and Stability
Verify the purity of your synthesized thiazole derivative using techniques like NMR, Mass Spectrometry, and HPLC. Ensure proper storage conditions to prevent degradation.
Cell Line Resistance Mechanism
Confirm the specific resistance mechanism of your cell line (e.g., overexpression of a particular ABC transporter, mutation in the drug target). Your thiazole derivative may not be effective against that specific mechanism.
Suboptimal Treatment Conditions
Optimize the concentration and incubation time of the thiazole derivative. Perform a dose-response and time-course experiment to determine the optimal conditions.
Serum Protein Binding
High serum concentrations in the cell culture medium can lead to the binding of your compound to proteins, reducing its effective concentration. Try reducing the serum percentage or using a serum-free medium for a short duration.
Solubility Issues
Ensure your thiazole derivative is fully dissolved in the solvent and the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.5%).
Problem: I am observing inconsistent results in my apoptosis assays.
Potential Cause
Troubleshooting Step
Cell Health and Passage Number
Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Reagent Quality and Handling
Check the expiration dates of all reagents (e.g., Annexin V-FITC, Propidium Iodide). Protect fluorescent dyes from light and handle them according to the manufacturer's instructions.
Timing of the Assay
Apoptosis is a dynamic process. The timing of the assay after treatment is critical. Perform a time-course experiment to identify the optimal time point for detecting apoptosis.
Compensation in Flow Cytometry
If using flow cytometry, ensure proper compensation is set between the different fluorescent channels to avoid spectral overlap and false positives.
Positive and Negative Controls
Always include untreated cells as a negative control and cells treated with a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
Data Presentation
Table 1: Cytotoxic Activity of Selected Thiazole Derivatives in Cancer Cell Lines
This protocol is for determining the cytotoxic effects of thiazole derivatives on cancer cells.
Materials:
Thiazole derivative stock solution (in DMSO)
Resistant and sensitive cancer cell lines
96-well plates
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Prepare serial dilutions of the thiazole derivative in complete culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the thiazole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Shake the plate gently for 15 minutes.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by thiazole derivatives using flow cytometry.
Materials:
Thiazole derivative
Cancer cells
6-well plates
Annexin V-FITC/PI Apoptosis Detection Kit
Binding Buffer
Flow cytometer
Procedure:
Seed cells in 6-well plates and treat with the desired concentration of the thiazole derivative for the predetermined time. Include an untreated control.
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
Wash the cells twice with cold PBS.
Resuspend the cells in 100 µL of 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour.
Annexin V-negative/PI-negative: Live cells
Annexin V-positive/PI-negative: Early apoptotic cells
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
Visualizations
Caption: Mechanisms of thiazole derivatives in overcoming cancer drug resistance.
Caption: Experimental workflow for the MTT cell viability assay.
How to reduce off-target effects of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 4-(4-Trifluo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine and structurally related compounds.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during experiments with 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, offering practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-targets and potential off-targets of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine?
A1: The 2-aminothiazole scaffold, a core component of this compound, is a well-established kinase inhibitor template.[1] Based on studies of structurally similar molecules, the primary on-targets are likely to be protein kinases. Potential off-targets may include other kinases or enzymes with structurally similar ATP-binding pockets.
Potential On-Target Kinase Families:
Src Family Kinases: The 2-aminothiazole structure has been explicitly identified as a novel Src family kinase inhibitor template.[1]
Other Kinases: Analogs have shown activity against various kinases, including Casein Kinase 2 (CK2), Glycogen Synthase Kinase-3 beta (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and Aurora A kinase.
Potential Off-Targets (Non-kinase):
Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of epoxides to diols.[2]
Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades fatty acid amides, including the endocannabinoid anandamide.[3][4]
Q2: My experimental results are inconsistent or suggest off-target effects. How can I confirm the intended target engagement in my cellular model?
A2: Confirming that your compound is interacting with its intended target within the complex cellular environment is a critical step. Several techniques can be employed:
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5][6][7] An increase in the melting temperature of the target protein in the presence of your compound provides strong evidence of direct interaction.
Western Blotting for Phospho-substrates: If your compound is a kinase inhibitor, you can measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate in a dose-dependent manner would indicate on-target activity.
Genetic Approaches: Employing techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target should phenocopy the effects observed with your compound. If the phenotype persists after target knockdown, it is likely due to off-target effects.
Q3: How can I broadly profile the selectivity of my compound against a wide range of kinases?
A3: To understand the selectivity profile of your compound, it is advisable to screen it against a large panel of kinases. This can be achieved through commercially available services:
Kinome Profiling Services (e.g., KINOMEscan™, KinaseProfiler™): These services offer screening against hundreds of kinases to provide a comprehensive selectivity profile.[8][9][10] The data generated will help identify both intended and unintended kinase targets. These services often provide quantitative data, such as dissociation constants (Kd) or IC50 values.[8]
Q4: I am observing cytotoxicity that I suspect is an off-target effect. What are some initial troubleshooting steps?
A4: Unexplained cytotoxicity can confound experimental results. Here are some initial steps to investigate:
Use a Structurally Unrelated Inhibitor: If another inhibitor for your target with a different chemical scaffold is available, test it in parallel. If both compounds produce the same phenotype, it is more likely an on-target effect.
Employ a Negative Control: A close chemical analog of your compound that is inactive against the intended target is an invaluable tool. If the negative control does not produce the cytotoxic phenotype, the effect is more likely to be on-target.
Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects may sometimes occur only at higher concentrations.
Orthogonal Assays: Test for cytotoxicity in a cell line that does not express the intended target. If cytotoxicity persists, it is a strong indicator of an off-target effect.
Data Presentation: Kinase Selectivity Profiling
When evaluating the selectivity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine or its analogs, it is crucial to present the data in a clear and comparative manner. Below are template tables for summarizing quantitative data from kinase profiling assays.
Table 1: Kinase Inhibition Profile (IC50 Values)
Kinase Target
IC50 (nM)
Primary Target(s)
e.g., Src
User Data
e.g., GSK3β
User Data
Potential Off-Targets
e.g., DYRK1A
User Data
e.g., Aurora A
User Data
e.g., Kinase X
User Data
e.g., Kinase Y
User Data
Table 2: KINOMEscan™ Binding Affinity (Kd Values)
Kinase Target
Kd (nM)
Primary Target(s)
e.g., LCK
User Data
e.g., FYN
User Data
Secondary Targets (Kd < 1000 nM)
e.g., Kinase A
User Data
e.g., Kinase B
User Data
Non-Interacting Kinases (Kd > 10000 nM)
e.g., Kinase C
User Data
e.g., Kinase D
User Data
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate off-target effects.
Protocol 1: Kinase Selectivity Profiling using a Luminescent Assay
Objective: To determine the inhibitory activity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine against a panel of kinases.
Prepare a 10 mM stock solution of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in 100% DMSO.
Create a serial dilution series of the compound in DMSO.
Assay Plate Preparation (384-well plate):
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
Add 2 µL of the Kinase Working Stock to each well.
Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reaction.
Kinase Reaction:
Incubate the plate at room temperature for 60 minutes.
Detection:
Add 5 µL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well.
Incubate for 30 minutes at room temperature.
Measure luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine with its intended kinase target in intact cells.[5][6][7]
Methodology:
Cell Treatment:
Culture cells to an appropriate confluency.
Treat cells with the desired concentration of the compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
Heating Step:
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling for 3 minutes at room temperature.
Cell Lysis:
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
Protein Separation:
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
Protein Detection:
Transfer the supernatant to new tubes.
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody for the target protein.
Data Analysis:
Quantify the band intensities from the Western blot.
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, assuming it targets kinases such as Src, GSK3β, DYRK1A, or Aurora A.
Caption: Simplified Src Family Kinase Signaling Pathway.[13][14]
Technical Support Center: Enhancing the Bioavailability of 4-Phenylthiazol-2-Amine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of 4-phenylthiazol-2-amine analogs.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your in vivo experiments.
Issue 1: Low Oral Bioavailability Despite Good In Vitro Potency
Question: My 4-phenylthiazol-2-amine analog shows high potency in in vitro assays, but the in vivo efficacy is very low. Could this be a bioavailability issue?
Answer: Yes, this is a classic sign of poor oral bioavailability.[1] When a compound is potent in vitro but fails to show efficacy in vivo, it often means that an insufficient amount of the drug is reaching the systemic circulation to exert its therapeutic effect.[1] The primary factors contributing to this are often poor aqueous solubility, low membrane permeability, and significant first-pass metabolism.[1]
Troubleshooting Steps:
Characterize Physicochemical Properties: Begin with pre-formulation studies to understand the compound's solubility at various pH levels, its lipophilicity (LogP), and its solid-state characteristics (e.g., crystalline vs. amorphous).[1]
Assess Intestinal Permeability: Conduct an in vitro Caco-2 permeability assay to evaluate the compound's ability to cross the intestinal epithelium.[1] This will also help determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[2]
Investigate Metabolic Stability: Use liver microsomes from the relevant animal species to conduct an in vitro metabolism study. High clearance in this assay indicates that the compound is likely subject to extensive first-pass metabolism in the liver.[2]
Issue 2: High Variability in Plasma Concentrations After Oral Dosing
Question: I'm observing significant animal-to-animal variability in the plasma concentration of my compound after oral gavage with a simple suspension. What is causing this?
Answer: High variability in pharmacokinetic data is common for poorly soluble compounds like many 4-phenylthiazol-2-amine analogs when administered as a basic suspension.[3] This variability often stems from inconsistent wetting and dissolution of the drug particles within the gastrointestinal (GI) tract, leading to erratic and unpredictable absorption.[3] The physiological state of the animal, such as being fasted or fed, can also greatly influence the absorption of lipophilic drugs.[3]
Troubleshooting Steps:
Improve Formulation: Move away from a simple suspension. Utilize a solubilization strategy to create a more homogenous and readily absorbable formulation.
Particle Size Reduction: Decrease the particle size of the drug substance through micronization or nanonization. This increases the surface area, which can improve the dissolution rate.[4][5][6][7]
Amorphous Solid Dispersions: Create an amorphous solid dispersion by combining the drug with a hydrophilic polymer. This can enhance solubility and dissolution by preventing the drug from crystallizing.[8]
Lipid-Based Formulations: Formulate the compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS). These formulations form fine emulsions in the GI tract, which can enhance solubility and absorption.[3][9][10]
Issue 3: Compound Crashes Out of Solution During Dosing or in GI Fluids
Question: My formulation looks fine on the bench, but I suspect the compound is precipitating either in the stomach or intestines, leading to poor absorption. How can I confirm and prevent this?
Answer: This phenomenon, known as in vivo precipitation, is a major challenge for poorly soluble drugs, especially when using co-solvents or pH modification strategies.[11] When a formulation enters the aqueous environment of the GI tract, the solvent composition changes, causing the drug's solubility to decrease dramatically and leading to precipitation.
Troubleshooting Steps:
In Vitro Dissolution Testing: Perform dissolution studies using biorelevant media that simulate gastric and intestinal fluids (e.g., SGF and FaSSIF/FeSSIF). This can help predict if precipitation will occur in vivo.[12]
Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation. These polymers can act as precipitation inhibitors, helping to maintain a supersaturated state of the drug in the GI tract long enough for absorption to occur.
Switch to a More Robust Formulation: Consider formulations that are less susceptible to dilution effects. Amorphous solid dispersions and lipid-based formulations are often more effective at preventing in vivo precipitation compared to simple co-solvent systems.[8][13]
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to enhance the bioavailability of poorly soluble 4-phenylthiazol-2-amine analogs?
A1: The main goal is to improve the solubility and dissolution rate of the compound in the gastrointestinal fluids.[5] Key strategies include:
Physical Modifications: This involves techniques like particle size reduction (micronization, nanonization) to increase the surface area for dissolution.[4][5]
Chemical Modifications: Creating salt forms or prodrugs can sometimes improve solubility and absorption characteristics.[4][5]
Formulation Approaches:
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly increase its dissolution rate.[4][8]
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like microemulsions, SEDDS, and nanostructured lipid carriers (NLCs) can improve solubility and take advantage of lipid absorption pathways.[3][9][13]
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4][5]
Q2: How do I interpret the results from a Caco-2 permeability assay?
A2: The Caco-2 assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio.
Papp (A-B): This measures permeability from the apical (intestinal lumen) to the basolateral (blood) side. It predicts the rate of absorption.
Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps like P-gp, which can limit its absorption.[2][14]
Q3: My compound is a substrate for P-glycoprotein (P-gp). What can I do?
A3: If your compound is identified as a P-gp substrate, several strategies can be considered:
Co-administration with a P-gp Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor (like verapamil) can be used to confirm that efflux is the limiting factor for absorption.[15]
Formulation with Excipients that Inhibit P-gp: Some surfactants and polymers used in formulations (e.g., Tween 80, Pluronic block copolymers) have been shown to inhibit P-gp, thereby increasing the absorption of P-gp substrates.
Structural Modification: If feasible, medicinal chemistry efforts can be directed toward modifying the analog's structure to reduce its affinity for P-gp.
Q4: What are the critical components of an in vivo pharmacokinetic (PK) study design for these analogs?
A4: A well-designed PK study is essential for accurately determining bioavailability.
Route of Administration: Include both an intravenous (IV) and an oral (PO) group. The IV group is crucial because it provides the data needed to calculate absolute oral bioavailability (F%).[3][16]
Dose Selection: The IV dose should be a solution, while the oral dose should use the optimized formulation you are testing.
Blood Sampling: The sampling schedule must be frequent enough to accurately define the plasma concentration-time curve, especially the absorption phase and the peak concentration (Cmax).[17][18]
Bioanalysis: Use a validated, sensitive analytical method, typically LC-MS/MS, to quantify the drug concentration in plasma samples.[1][3]
Data Analysis: Calculate key PK parameters like AUC (Area Under the Curve), Cmax, and Tmax. Absolute bioavailability is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[3]
Data Presentation
Table 1: Comparison of Common Bioavailability Enhancement Strategies
Simple, applicable to many compounds, scalable.[10]
May not be sufficient for very poorly soluble drugs; risk of particle aggregation.[5]
Amorphous Solid Dispersion
The drug is dispersed in a hydrophilic carrier in a high-energy amorphous state, increasing solubility and dissolution.[8]
Significant enhancement in solubility; can maintain supersaturation.[4]
Potential for physical instability (recrystallization) over time; requires specific manufacturing processes (e.g., spray drying).
Lipid-Based Formulations (e.g., SEDDS)
The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the GI tract, increasing the surface area for absorption.[3][10]
Enhances solubility and can utilize lymphatic absorption, bypassing first-pass metabolism.[10][13]
Limited to lipophilic drugs; potential for GI side effects with high surfactant concentrations.
Complexation with Cyclodextrins
The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a water-soluble inclusion complex.[5]
Increases aqueous solubility; can protect the drug from degradation.
Limited drug loading capacity; competition with bile salts in vivo.
Table 2: General Interpretation of Caco-2 Permeability Assay Results
Papp (A-B) (x 10⁻⁶ cm/s)
Permeability Classification
Efflux Ratio (ER)
Efflux Potential
Implications for Oral Absorption
< 1
Low
< 2
No significant efflux
Absorption is likely limited by low permeability.
1 - 10
Moderate
> 2
Potential for active efflux
Absorption may be limited by both permeability and efflux.
> 10
High
> 2
Substrate for active efflux
Absorption is likely limited by P-gp efflux, not permeability.
> 10
High
< 2
No significant efflux
Good potential for high oral absorption.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a 4-phenylthiazol-2-amine analog.
Methodology:
Cell Culture: Caco-2 cells are seeded on semipermeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-set threshold are used.[14][15]
Transport Experiment (A-B):
The test compound (e.g., at 10 µM) is added to the apical (A) side of the Transwell insert.[15]
The basolateral (B) side is filled with a fresh buffer.
At predetermined time points (e.g., 2 hours), samples are taken from the basolateral side to quantify the amount of compound that has been transported across the monolayer.[15]
Transport Experiment (B-A):
The experiment is reversed: the test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side. This measures active efflux.
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.[15]
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux.[14]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a 4-phenylthiazol-2-amine analog.
Methodology:
Animal Model: Male Sprague-Dawley rats are commonly used.[19] Animals are fasted overnight before dosing.[17][19]
Dosing Groups:
Intravenous (IV) Group: The compound is administered as a solution via tail vein injection (e.g., 1 mg/kg).
Oral (PO) Group: The compound is administered as the test formulation via oral gavage (e.g., 10 mg/kg).
Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.[3]
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[2][3]
Bioanalytical Method: The concentration of the analog in the plasma samples is determined using a validated LC-MS/MS method.[3]
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, and half-life. Absolute oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from the oral and IV routes.[3]
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To improve the dissolution and solubility of a poorly water-soluble analog by creating an ASD.
Methodology:
Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) and a common solvent that can dissolve both the drug and the polymer.[1]
Preparation of Spray Solution: Dissolve the drug and the polymer in the selected solvent at a specific ratio (e.g., 1:3 drug-to-polymer).[1]
Spray Drying: Spray the solution into the drying chamber of a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix, forming a solid dispersion powder.[1]
Characterization:
Solid-State Analysis: Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug within the dispersion.[1]
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD to the crystalline drug.[1]
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: PI3K/AKT/mTOR signaling pathway, a common target for thiazole analogs.
A Comparative Guide to Thiazole-Containing Kinase Inhibitors and Their Counterparts
For Researchers, Scientists, and Drug Development Professionals The thiazole scaffold is a prominent feature in a multitude of kinase inhibitors, contributing to their potent and often selective activity against various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent feature in a multitude of kinase inhibitors, contributing to their potent and often selective activity against various cancer-related signaling pathways. While the specific compound 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is not extensively characterized as a kinase inhibitor itself, its core structure is integral to numerous potent inhibitors. This guide provides a comparative analysis of several key thiazole-containing kinase inhibitors against other established inhibitors targeting the same critical cancer signaling pathways: Aurora kinases, Cyclin-Dependent Kinases (CDKs), BRAF, and Spleen Tyrosine Kinase (SYK).
Performance Comparison of Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected thiazole-containing and non-thiazole kinase inhibitors, offering a quantitative comparison of their potency.
A Comparative Analysis of the Cytotoxicity of 4-Arylthiazol-2-amine Analogs in MCF-7 Breast Cancer Cells
This guide provides a comparative overview of the cytotoxic effects of various 4-arylthiazol-2-amine analogs and related thiazole derivatives on the MCF-7 human breast cancer cell line. The data presented is compiled fro...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative overview of the cytotoxic effects of various 4-arylthiazol-2-amine analogs and related thiazole derivatives on the MCF-7 human breast cancer cell line. The data presented is compiled from multiple studies to offer a comprehensive resource for researchers and scientists in the field of drug discovery and oncology. This document summarizes key quantitative data, details the experimental methodologies employed, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and potential mechanisms of action of these compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of different thiazole derivatives against MCF-7 cells is typically quantified by their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a range of 4-arylthiazol-2-amine analogs and other thiazole derivatives as reported in various studies. A lower IC50 value is indicative of a higher cytotoxic potency.
Note: Direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic activity of 4-arylthiazol-2-amine analogs in MCF-7 cells predominantly involves the use of cell-based assays. The following is a generalized protocol based on methodologies cited in the reviewed literature.
1. Cell Culture and Maintenance
Cell Line: MCF-7 (human breast adenocarcinoma) cells are obtained from a certified cell bank (e.g., ATCC).
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1][2]
Culture Conditions: The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[2]
Subculturing: Cells are passaged upon reaching 80-90% confluency.
2. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][3][4][5][6]
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[1][4]
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin or Cisplatin) are also included.
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[3][4]
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.[6]
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of around 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of 4-arylthiazol-2-amine analogs in MCF-7 cells using the MTT assay.
Signaling Pathway: Induction of Apoptosis
Several studies suggest that the cytotoxic effects of these thiazole derivatives in MCF-7 cells are mediated through the induction of apoptosis.[4][5][7][8][9] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases.[4][7]
Caption: A simplified diagram illustrating the induction of apoptosis in MCF-7 cells by 4-arylthiazol-2-amine analogs. induction of apoptosis in MCF-7 cells by 4-arylthiazol-2-amine analogs.
Structure-activity relationship (SAR) studies of trifluoromethylphenyl thiazoles
A comprehensive guide to the structure-activity relationship (SAR) of trifluoromethylphenyl thiazole derivatives, focusing on their development as potent antifungal agents. This guide provides an objective comparison of...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide to the structure-activity relationship (SAR) of trifluoromethylphenyl thiazole derivatives, focusing on their development as potent antifungal agents. This guide provides an objective comparison of various analogs, supported by experimental data, to aid researchers in drug discovery and development.
Introduction to Trifluoromethylphenyl Thiazoles
The thiazole ring is a versatile heterocyclic scaffold that is a core component of many biologically active compounds and approved drugs, including the antifungal agents isavuconazole and fosravuconazole.[1] Molecules containing a thiazole ring can interact with various biological systems by activating or blocking biochemical pathways and enzymes.[2] The inclusion of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide focuses on a series of 2-(4-(trifluoromethyl)phenyl)thiazole derivatives developed as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.
Structure-Activity Relationship (SAR) Analysis
A recent study identified a lead compound, SZ-C14, which possesses a 2-(4-(trifluoromethyl)phenyl)thiazole structure and exhibits moderate antifungal activity.[1] Through systematic structural modifications, researchers have elucidated key SAR trends for this class of compounds, primarily focusing on substitutions at the 4-position of the thiazole ring and modifications of the side chain attached to the 5-position.
The initial optimization focused on the R1 position of the thiazole ring. It was observed that removing the methyl group at the 4-position of the thiazole ring (compound A1 , R1=H) led to an improvement in antifungal activity against various fungal strains compared to the lead compound.[1] Conversely, introducing larger substituents at this position, such as ethyl, cyclopropyl, or phenyl groups, resulted in a significant decrease in antifungal activity.[1] This suggests that the 4-position of the thiazole ring is sensitive to steric hindrance, and smaller or no substituents are preferred for optimal activity.
Further optimization involved modifying the side chain at the 5-position of the thiazole ring. The introduction of different amino acid esters revealed that both the type of amino acid and the length of the ester alkyl chain influence the antifungal potency. The most potent compound identified in the series was B9 , which features an (S)-leucine isobutyl ester side chain.[1] This compound demonstrated potent inhibitory activity against several common clinically susceptible fungal strains and moderate activity against fluconazole-resistant strains.[1]
Comparative Biological Activity of Analogs
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of key trifluoromethylphenyl thiazole analogs against Candida albicans (ATCC 10231).
Compound ID
R1 (Thiazole C4)
R2 (Amide Side Chain)
MIC (μg/mL)
SZ-C14 (Lead)
-CH3
(S)-Alanine ethyl ester
4
A1
-H
(S)-Alanine ethyl ester
2
A2
-CH2CH3
(S)-Alanine ethyl ester
>64
A3
-Cyclopropyl
(S)-Alanine ethyl ester
32
A4
-Phenyl
(S)-Alanine ethyl ester
>64
B1
-H
Glycine ethyl ester
1
B2
-H
(S)-Valine ethyl ester
0.5
B9
-H
(S)-Leucine isobutyl ester
0.25
Experimental Protocols
In Vitro Antifungal Activity Assay (Microdilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were collected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension was then diluted with RPMI-1640 medium to obtain the final inoculum concentration.
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.
Incubation: An equal volume of the fungal inoculum was added to each well containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition (≥50%) of fungal growth compared to the drug-free control well.
Visualizing the SAR Workflow and Mechanism of Action
The following diagrams illustrate the general workflow of a structure-activity relationship study and the proposed mechanism of action for the trifluoromethylphenyl thiazole antifungal agents.
Validating Anticancer Activity: A Comparative Guide to 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis for validating the anticancer activity of the novel compound 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in anim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the anticancer activity of the novel compound 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in animal models. While direct in vivo efficacy data for this specific compound is not publicly available, this document outlines a comprehensive validation strategy. This includes a review of in vitro data for a closely related analog, a detailed hypothetical in vivo experimental protocol, and a comparison with established anticancer agents, Dasatinib and Paclitaxel. The potential mechanisms of action, focusing on the PI3K/Akt/mTOR signaling pathway and tubulin polymerization, are also discussed.
Executive Summary
Thiazole derivatives have emerged as a promising class of compounds in oncology, with several approved drugs and numerous candidates in clinical development.[1][2][3] 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine belongs to this class and warrants investigation into its anticancer potential. This guide serves as a roadmap for its preclinical in vivo validation, drawing comparisons with the multi-kinase inhibitor Dasatinib and the microtubule-stabilizing agent Paclitaxel.
In Vitro Anticancer Activity of a Structurally Related Thiazole Derivative
While in vivo data for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is not available, in vitro studies on a structurally similar compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, have demonstrated broad-spectrum antiproliferative activity against various human cancer cell lines.[4] This provides a rationale for investigating the anticancer efficacy of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in in vivo models.
Table 1: In Vitro Cytotoxicity of a Structurally Related Thiazole Derivative [4]
Cell Line
Cancer Type
IC50 (µg/mL)
HL-60
Leukemia
7.5
Jurkat
Leukemia
8.9
HepG2
Liver Cancer
>10
MCF-7
Breast Cancer
>10
A549
Lung Cancer
>10
U251
Glioblastoma
>10
U373
Glioblastoma
>10
T98G
Glioblastoma
>10
Proposed In Vivo Validation and Comparison with Alternative Therapies
To validate the anticancer activity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, a xenograft animal model is proposed. The following sections detail the experimental protocol and provide comparative in vivo data for Dasatinib and Paclitaxel.
Experimental Workflow
The proposed workflow for the in vivo validation is outlined below. This process involves establishing human tumor xenografts in immunodeficient mice and subsequent treatment with the test compound and controls.[5][6]
Figure 1: Proposed experimental workflow for in vivo validation.
Detailed Experimental Protocols
The following are detailed protocols for establishing and treating human tumor xenografts in mice, based on established methodologies.[5][6][7][8]
Table 2: Experimental Protocols for In Vivo Anticancer Studies
Parameter
Protocol
Animal Model
Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.[5]
Cell Lines
A549 (human non-small cell lung carcinoma), MCF-7 (human breast adenocarcinoma), or other relevant cell lines.
Tumor Implantation
Subcutaneous injection of 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
Tumor Monitoring
Tumor volume measured twice weekly with calipers. Volume (mm³) = (width² x length) / 2.[6]
Treatment Initiation
When tumors reach an average volume of 100-200 mm³.
Treatment Groups
1. Vehicle Control (e.g., saline, DMSO solution)2. 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine (dose to be determined by dose-ranging studies)3. Dasatinib (e.g., 10 mg/kg, oral gavage, daily)4. Paclitaxel (e.g., 20 mg/kg, intraperitoneal injection, twice weekly)
Endpoint
Tumor growth inhibition (TGI), tumor weight at necropsy, and monitoring for signs of toxicity (e.g., body weight loss).
Comparative In Vivo Efficacy
The following tables summarize the in vivo anticancer activity of Dasatinib and Paclitaxel in relevant xenograft models.
Table 3: In Vivo Efficacy of Dasatinib in a Breast Cancer Xenograft Model
Treatment Group
Dosing Regimen
Tumor Growth Inhibition (%)
Reference
Dasatinib
10 mg/kg, p.o., daily
Significant reduction in tumor establishment and growth
Thiazole derivatives exert their anticancer effects through various mechanisms. Two prominent pathways are the inhibition of the PI3K/Akt/mTOR signaling cascade and the disruption of microtubule dynamics through tubulin polymerization inhibition.[9]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10][11] Thiazole-containing compounds have been shown to inhibit key kinases in this pathway, leading to the suppression of tumor growth.
Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division.[12] Tubulin polymerization inhibitors interfere with the assembly of microtubules, leading to cell cycle arrest and apoptosis.[2][12] This is the mechanism of action for drugs like Paclitaxel.
Figure 3: Mechanism of tubulin polymerization inhibition.
Conclusion
While direct in vivo evidence for the anticancer activity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is pending, its structural similarity to other bioactive thiazole derivatives provides a strong rationale for its investigation. The experimental framework and comparative data presented in this guide offer a robust strategy for its preclinical validation. Future studies should focus on conducting the proposed in vivo experiments to ascertain the efficacy of this compound and further elucidate its mechanism of action, paving the way for potential clinical development.
Assessing the cross-reactivity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in kinase panels
For Researchers, Scientists, and Drug Development Professionals Executive Summary The selectivity of a kinase inhibitor across the kinome is a critical factor influencing its therapeutic efficacy and potential off-target...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selectivity of a kinase inhibitor across the kinome is a critical factor influencing its therapeutic efficacy and potential off-target effects. Phenylthiazole-containing compounds are a well-established class of kinase inhibitors. Understanding their cross-reactivity is paramount in drug development. This guide offers a comparative look at the kinase inhibition profiles of Dasatinib, Bosutinib, and Ponatinib, all of which share structural similarities and are known to target the BCR-ABL kinase implicated in chronic myeloid leukemia (CML). While Dasatinib is a multi-targeted inhibitor with potent activity against SRC family kinases, Bosutinib and Ponatinib also exhibit distinct selectivity profiles across the kinome. These differences underscore the importance of comprehensive kinase panel screening in drug discovery.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib, Bosutinib, and Ponatinib against a selection of kinases. Lower IC50 values are indicative of higher potency.
Data compiled from publicly available sources. Assay conditions may vary between studies.
Experimental Protocols
A standard method for determining the in vitro potency and selectivity of kinase inhibitors is a kinase panel screening assay. Below is a generalized protocol based on commercially available platforms like KINOMEscan® or ADP-Glo™.
Objective: To determine the inhibitory activity of a test compound against a broad panel of purified kinases.
Materials:
Test compound (e.g., 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine) dissolved in DMSO.
A panel of purified recombinant kinases.
Kinase-specific substrates (peptides or proteins).
ATP (Adenosine triphosphate).
Kinase reaction buffer.
Detection reagents (e.g., ADP-Glo™ reagents from Promega).
Microplates (e.g., 384-well plates).
Plate reader capable of luminescence detection.
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations.
Kinase Reaction Setup:
Add the kinase reaction buffer to the wells of a microplate.
Add the specific kinase and its corresponding substrate to each well.
Add the diluted test compound to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a control with a known inhibitor for 0% activity.
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration is typically at or near the Km for each specific kinase.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
Reaction Termination and Signal Detection (using ADP-Glo™ as an example):
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for approximately 40 minutes.
Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
The Impact of Fluorination on the Antimicrobial Spectrum of Thiazole Derivatives: A Comparative Analysis
For Immediate Release In the persistent battle against antimicrobial resistance, the strategic modification of known pharmacophores is a cornerstone of novel drug discovery. This guide provides a comparative analysis of...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the persistent battle against antimicrobial resistance, the strategic modification of known pharmacophores is a cornerstone of novel drug discovery. This guide provides a comparative analysis of the antimicrobial spectrum of fluorinated versus non-fluorinated thiazole derivatives, a class of heterocyclic compounds renowned for their broad biological activities. By examining experimental data, this report aims to elucidate the role of fluorine substitution in enhancing the antimicrobial potency and spectrum of thiazoles, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to Thiazoles and the Role of Fluorine
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets. Fluorine, being the most electronegative element, possesses unique properties such as small atomic size and the ability to form strong carbon-fluorine bonds. Its introduction into bioactive molecules can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced therapeutic efficacy.
Comparative Antimicrobial Spectrum
The introduction of fluorine atoms into the thiazole scaffold has been widely reported to enhance antimicrobial activity. Structure-activity relationship (SAR) studies consistently demonstrate that fluorinated thiazole derivatives exhibit superior potency against a broad range of bacterial and fungal pathogens compared to their non-fluorinated counterparts.
Antibacterial Activity
Fluorinated thiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies on a series of thiazole derivatives revealed that compounds bearing a 4-fluorophenyl moiety exhibited enhanced antibacterial effects. In some cases, the presence of a fluorine atom is a critical determinant for potent activity.[2] For example, a review highlighted that for certain thiazole derivatives, if the para position of a phenyl substituent is occupied, the substituent must be a small-volume atom like fluorine to maintain high activity.[1]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Thiazole Derivatives
Note: The data presented is a compilation from multiple sources to illustrate the general trend. Direct head-to-head comparative data under identical conditions is often limited in single publications. The hypothetical values for 2-Amino-4-(4-fluorophenyl)thiazole are extrapolated from established SAR trends.
Antifungal Activity
Similar to their antibacterial effects, fluorinated thiazoles often display superior antifungal properties. The increased lipophilicity imparted by fluorine can facilitate the penetration of the fungal cell membrane, leading to lower minimum inhibitory concentrations (MICs).
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Thiazole Derivatives
The antimicrobial activity of the thiazole derivatives cited in this guide is predominantly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted procedure for determining the in vitro susceptibility of bacteria and fungi to antimicrobial agents.
Preparation of Microbial Inoculum:
Bacterial or fungal colonies are picked from a fresh agar plate (18-24 hours old).
The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]
Preparation of Antimicrobial Agent Dilutions:
A stock solution of the thiazole derivative is prepared in a suitable solvent (e.g., DMSO).
Serial two-fold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC value.
Inoculation and Incubation:
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).
The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.[4][5][6]
Determination of MIC:
After incubation, the plates are visually inspected for microbial growth (turbidity).
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3][5]
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazole derivatives.
Signaling Pathway: Inhibition of Bacterial Cell Division
Several antimicrobial thiazole derivatives have been shown to target the bacterial cell division protein FtsZ.[7][8] FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the division site, initiating cytokinesis. Inhibition of FtsZ polymerization or function leads to cell filamentation and eventual cell death.
Caption: Inhibition of bacterial cell division by targeting the FtsZ protein.
Conclusion
The collective evidence from numerous studies strongly indicates that the incorporation of fluorine into the thiazole scaffold is a highly effective strategy for enhancing antimicrobial activity. Fluorinated thiazoles consistently demonstrate a broader spectrum and greater potency against a wide array of bacterial and fungal pathogens when compared to their non-fluorinated analogs. This is attributed to the unique physicochemical properties of fluorine, which can improve target binding, cell penetration, and metabolic stability. Further exploration and optimization of fluorinated thiazole derivatives represent a promising avenue for the development of next-generation antimicrobial agents to combat the growing threat of drug-resistant infections.
Comparative Analysis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine: In Vitro Potency and In Vivo Efficacy
A guide for researchers and drug development professionals compiling available data on the biological activity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine and its analogs. Due to the limited publicly available data o...
Author: BenchChem Technical Support Team. Date: December 2025
A guide for researchers and drug development professionals compiling available data on the biological activity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine and its analogs. Due to the limited publicly available data on the specific title compound, this guide presents a comparative analysis based on structurally related thiazole derivatives to provide insights into its potential therapeutic efficacy.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminothiazole scaffold, in particular, is a common feature in many biologically active compounds. The introduction of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative overview of the in vitro potency and in vivo efficacy of compounds structurally related to 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, offering a valuable resource for researchers in the field of drug discovery.
In Vitro Potency Comparison
The in vitro antiproliferative activity of various thiazole derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds, providing a benchmark for assessing the potential potency of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Note: The data presented is for structurally related compounds and not for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine itself. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Dose- and time-dependent DNA strand breaks in sensitive cells[2]
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice).[3]
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[3]
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound at a specific dose and schedule (e.g., intraperitoneal injection daily), while the control group receives the vehicle.
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Body weight and any signs of toxicity are also monitored throughout the experiment.
Visualizing Potential Mechanisms of Action
While the precise signaling pathway affected by 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is not yet elucidated, many anticancer agents exert their effects through the induction of apoptosis or by causing cell cycle arrest. The following diagrams illustrate these generalized pathways.
Caption: Generalized Apoptotic Signaling Pathway.
Caption: Simplified Cell Cycle Regulation.
Caption: Drug Discovery Workflow.
Conclusion
While direct experimental data for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine remains limited in the public domain, the analysis of structurally similar thiazole derivatives suggests a promising potential for antiproliferative activity. The inclusion of the trifluoromethylphenyl moiety is anticipated to confer favorable pharmacological properties. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this specific compound. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and execute such investigations.
Benchmarking 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine: A Comparative Analysis Against Standard-of-Care Drugs
A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the preclinical and clinical evaluation of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. While its chemical...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the preclinical and clinical evaluation of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. While its chemical structure suggests potential as a scaffold in drug discovery, to date, no public data exists to benchmark its performance against current standard-of-care drugs in any therapeutic area.
Initial investigations into the applications of this molecule indicate its potential use as a synthetic intermediate in the creation of more complex compounds, specifically phenethylthiazolylthiourea analogs which have been explored as HIV-1 reverse transcriptase inhibitors, and 2-amino benzamide derivatives, which have been investigated as allosteric glucokinase activators. However, the biological activity of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine itself has not been characterized.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct comparative data, this document will outline the established therapeutic landscapes for the two potential areas of application hinted at by the available chemical synthesis literature: HIV-1 infection and diabetes, focusing on the mechanisms and performance of current standard-of-care drugs. This will provide a framework for the potential future evaluation of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine or its derivatives.
The reverse transcriptase (RT) enzyme is a cornerstone of HIV-1 replication, making it a prime target for antiretroviral therapy. Standard-of-care drugs in this class are broadly categorized as Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
A standard method to evaluate the potential of a compound like 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine as an HIV-1 RT inhibitor would be a cell-free enzymatic assay.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against HIV-1 reverse transcriptase.
Methodology:
Reagents and Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template/primer, radiolabeled or fluorescently labeled deoxythymidine triphosphate (dTTP), test compound, and appropriate buffers.
Procedure:
The test compound is serially diluted and incubated with recombinant HIV-1 RT.
The enzymatic reaction is initiated by the addition of the poly(rA)-oligo(dT) template/primer and labeled dTTP.
The reaction is allowed to proceed for a defined period at 37°C.
The reaction is stopped, and the amount of incorporated labeled dTTP is quantified.
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway: HIV-1 Reverse Transcription
Safety & Regulatory Compliance
Safety
Proper Disposal Procedures for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
Disclaimer: This document provides general guidance for the proper disposal of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in a laboratory setting. A specific Safety Data Sheet (SDS) for this exact compound (CAS No.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This document provides general guidance for the proper disposal of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine in a laboratory setting. A specific Safety Data Sheet (SDS) for this exact compound (CAS No. 105512-79-6) was not located in the provided search results. Therefore, the procedures outlined below are based on safety data for structurally similar compounds and established best practices for handling hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound's specific SDS, if available, to ensure full compliance with all federal, state, and local regulations.
Hazard Assessment and Characterization
Given the data on analogous compounds, 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine should be handled as a hazardous substance. A structurally similar compound, 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine, is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral). Therefore, a cautious approach is essential.
Table 1: Assumed Hazard Profile and Safety Precautions
H301: Toxic if swallowed. P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1][2] P280: Wear protective gloves, eye protection, and lab coat. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
Environmental Hazards
Assumed harmful to aquatic life.
P273: Avoid release to the environment. Discharge into drains or sewer systems must be avoided.[1]
Physical Hazards
Solid.
Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[1][3]
Chemical and Physical Properties
A clear identification of the substance is the first step in proper waste management.
Personal Protective Equipment (PPE) for Handling and Disposal
Strict adherence to PPE guidelines is mandatory to minimize exposure risk during handling and disposal.
Table 3: Required Personal Protective Equipment (PPE)
Body Part
Required PPE
Specifications and Rationale
Hands
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.
Eyes/Face
Safety glasses with side-shields or goggles
Provides essential protection against splashes and airborne particles.
Body
Laboratory coat
A properly fitting, fully buttoned lab coat is required to protect against skin contact.
Respiratory
Use of a chemical fume hood
All handling of the solid compound and its waste should be conducted in a fume hood to prevent inhalation of dust.[3]
Step-by-Step Disposal Protocol
The guiding principle for laboratory waste is that a disposal plan must be in place before any experiment begins.[6] Never dispose of this chemical down the sink or in regular trash.[7][8]
Operational Plan for Waste Management
Waste Identification and Segregation:
Solid Waste: This includes unused or expired pure compound, as well as contaminated disposable labware such as weighing papers, gloves, and absorbent pads.[9] Solid waste must be kept separate from liquid waste.[7]
Liquid Waste: This includes any solutions containing the dissolved compound.
Empty Containers: The original container, once empty, may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]
Containment:
Collect all waste materials in a designated, compatible, and clearly labeled hazardous waste container.[10] The best initial container is often the original one.[8]
Ensure the container lid is securely fastened when not in use to prevent spills or release of vapors.
Do not overfill containers; fill to no more than 90% capacity.[9]
Labeling:
The waste container must be clearly labeled with the words "Hazardous Waste."[9][10]
The label must include the full chemical name: "Waste 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine."[10]
Indicate the approximate quantity or concentration of the waste.
List all associated hazards (e.g., "Toxic," "Acute Toxicity").
Record the date when waste was first added to the container.
Storage:
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
Ensure the storage area has secondary containment to manage potential leaks.[8]
Segregate this waste from incompatible materials, particularly strong acids and oxidizing agents.[7][8]
Final Disposal:
Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup.
Do not transport hazardous waste outside of the laboratory yourself.[8]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical.
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
Ventilate: Ensure the area is well-ventilated. All cleanup should occur within a fume hood if possible.
Containment: For small spills of the solid, carefully sweep or scoop the material to avoid creating dust. Use inert absorbent material (e.g., vermiculite, sand) for solutions. Do not use combustible materials like paper towels for initial absorption.[10]
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag and place it into the designated hazardous waste container.[10] Decontaminate the spill area with soap and water.
Reporting: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Caption: Disposal workflow for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine.
Personal protective equipment for handling 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine
This guide provides crucial safety, handling, and disposal information for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, a compound utilized in advanced scientific research. Given the absence of a specific Safety Data Sh...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety, handling, and disposal information for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, a compound utilized in advanced scientific research. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are based on data from structurally similar compounds, including aromatic amines and trifluoromethyl-containing molecules. Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Assessment
Assumed Hazard Classifications:
Hazard Category
Classification
Precautionary Statements
Acute Toxicity (Oral)
Category 3
H301: Toxic if swallowed.
Skin Corrosion/Irritation
Assumed Irritant
H315: Causes skin irritation.
Serious Eye Damage/Irritation
Assumed Irritant
H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)
Assumed Respiratory Irritant
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
Protection Level
Equipment
Purpose
Primary Engineering Control
Certified Chemical Fume Hood
To minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection
Chemical Splash Goggles and Face Shield
Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[1][2]
Hand Protection
Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)
To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection
Flame-Resistant Laboratory Coat
To protect skin and personal clothing from contamination.[1][2]
Foot Protection
Closed-Toe, Chemical-Resistant Shoes
To protect feet from spills and falling objects.[1]
Respiratory Protection
NIOSH-Approved Respirator with Organic Vapor Cartridge
Required when working outside of a fume hood or when engineering controls are insufficient.[1][3][4]
A systematic approach to handling 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
PPE Donning: Don all required PPE as outlined in the table above before entering the handling area.
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[1][5]
2. Handling the Compound:
Work Area: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[1]
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust exposure.
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. The compound should be stored under an argon atmosphere and protected from light.[6]
3. Post-Handling Procedures:
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Disposal Plan
1. Waste Segregation and Collection:
All solid waste contaminated with 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Labeling:
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(4-Trifluoromethylphenyl)thiazol-2-ylamine," and the approximate concentration and volume.[8]
3. Storage and Disposal:
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.[8]
Emergency Procedures
Spill Response:
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[8]
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, contact your EHS department.[8]
Containment: For minor spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.[8]
Cleanup: All materials used for cleanup must be collected in a sealed bag and disposed of as hazardous waste.[8]
Reporting: Report the incident to your laboratory supervisor and EHS office.[8]
First Aid:
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][9][10]
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[2][7][9][10]
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7][9]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]